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  • Product: 4-Bromo-4'-(isopentyloxy)-1,1'-biphenyl

Core Science & Biosynthesis

Foundational

Molecular Structure and Dipole Moment of 4-Bromo-4'-(isopentyloxy)-1,1'-biphenyl: An In-Depth Technical Guide

Executive Summary 4-Bromo-4'-(isopentyloxy)-1,1'-biphenyl (CAS: 2803477-16-7) is a highly specialized, halogenated biphenyl ether 1. Characterized by its distinct "push-pull" electronic configuration, this molecule serve...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Bromo-4'-(isopentyloxy)-1,1'-biphenyl (CAS: 2803477-16-7) is a highly specialized, halogenated biphenyl ether 1. Characterized by its distinct "push-pull" electronic configuration, this molecule serves as a critical structural motif in the development of advanced functional materials, including nematic liquid crystals, organic semiconductors, and intermediates for complex pharmaceutical cross-couplings. This guide deconstructs its molecular architecture, analyzes its dipole moment causality, and provides a self-validating synthetic protocol for its preparation.

Molecular Structure and Conformational Analysis

The structural integrity of 4-bromo-4'-(isopentyloxy)-1,1'-biphenyl relies on the delicate balance between steric hindrance and π -orbital conjugation across its biphenyl core.

The Biphenyl Core: In the solution or liquid phase, the biphenyl system is not entirely planar. Steric repulsion between the ortho-hydrogens of the two phenyl rings forces a dihedral angle of approximately 20° to 40°. This conformation represents the thermodynamic minimum, balancing the energetic penalty of steric clash with the stabilization provided by π

π conjugation.
  • The Bromo Substituent (-I Acceptor): Located at the 4-position, the heavy bromine atom imparts high polarizability to the molecule. It acts as an electron-withdrawing group via the inductive (-I) effect and serves as a highly reactive electrophilic site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling).

  • The Isopentyloxy Substituent (+M Donor): Located at the 4'-position, the ether oxygen donates electron density into the aromatic ring via resonance (+M effect). The branched isopentyl chain (–O–CH₂–CH₂–CH(CH₃)₂) provides significant steric bulk. This branching disrupts tight crystalline packing, thereby enhancing the molecule's solubility in organic solvents and lowering its melting point compared to linear alkoxy analogues.

  • Quantitative Structural Data

    The following table summarizes the foundational physicochemical properties of the target molecule and its primary synthetic precursor.

    PropertyValue
    Chemical Name 4-Bromo-4'-(isopentyloxy)-1,1'-biphenyl
    CAS Number 2803477-16-7
    Molecular Formula C₁₇H₁₉BrO
    Molecular Weight 319.24 g/mol
    Precursor CAS 29558-77-8 (4-Bromo-4'-hydroxybiphenyl)
    Estimated Dipole Moment ~2.8 D

    Dipole Moment Analysis: The "Push-Pull" System

    The molecular dipole moment ( μ ) is a critical parameter for dictating the dielectric anisotropy of liquid crystals and the parallel-alignment potential in polar materials 2. The dipole moment of 4-bromo-4'-(isopentyloxy)-1,1'-biphenyl is governed by the vector addition of its para-substituents across the conjugated biphenyl axis.

    • Electron Donor (Isopentyloxy Group): The alkoxy group acts as the electron donor. While oxygen is electronegative, its resonance contribution (+M) into the π -system outweighs its inductive pull, resulting in a group dipole moment of approximately 1.3 D directed toward the aromatic ring.

    • Electron Acceptor (Bromo Group): The bromine atom withdraws electron density primarily through its inductive (-I) effect, generating a group dipole moment of approximately 1.5 D directed toward the halogen.

    • Vector Addition: Because these groups are situated at the para positions (4,4') of the rigid biphenyl bridge, their individual dipole vectors are roughly collinear. The net molecular dipole moment is the additive sum of these vectors, estimated at ~2.8 D . This dipole is aligned parallel to the longitudinal axis of the molecule, driving its utility in applications requiring strong directional intermolecular forces.

    Dipole Alkoxy Isopentyloxy Group (+M Donor) | μ ≈ 1.3 D Biphenyl Biphenyl Core (π-Conjugation Bridge) Alkoxy->Biphenyl Electron Push Bromo Bromo Group (-I Acceptor) | μ ≈ 1.5 D Biphenyl->Bromo Electron Pull Net Net Dipole Moment μ_total ≈ 2.8 D Biphenyl->Net Vector Sum

    Vector addition of group dipoles across the biphenyl core.

    Experimental Synthesis Protocol

    To synthesize 4-bromo-4'-(isopentyloxy)-1,1'-biphenyl with high regioselectivity and yield, the Williamson ether synthesis is the most robust approach 3. Attempting to construct the biphenyl core after functionalization (via Suzuki coupling of di-halogenated precursors) often leads to unwanted homocoupling side reactions. By starting with the pre-formed biphenyl core of 4-bromo-4'-hydroxybiphenyl 4, the protocol becomes a self-validating, single-step Sₙ2 substitution.

    Reagent Stoichiometry
    ReagentEquivalentsFunction
    4-Bromo-4'-hydroxybiphenyl 1.0 eqPhenolic Nucleophile
    1-Bromo-3-methylbutane 1.2 eqAlkylating Agent
    Potassium Carbonate (K₂CO₃) 3.0 eqMild Base
    Butanone (MEK) SolventPolar Aprotic Medium
    Step-by-Step Methodology

    Causality of Experimental Choices: Potassium carbonate (K₂CO₃) is selected as the base because it is strong enough to quantitatively deprotonate the phenol (pKa ~10) to a highly nucleophilic phenoxide, but mild enough to prevent elimination side reactions of the alkyl halide. Butanone (methyl ethyl ketone) is chosen as the solvent because its boiling point (~80°C) provides the optimal thermal energy to drive the Sₙ2 reaction to completion while keeping the inorganic base suspended.

    • Preparation: In an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.0 equivalent of 4-bromo-4'-hydroxybiphenyl in anhydrous butanone (0.3 M concentration).

    • Deprotonation: Add 3.0 equivalents of finely powdered, anhydrous K₂CO₃ to the solution. Stir the suspension at room temperature for 15 minutes to initiate the formation of the phenoxide anion.

    • Alkylation: Slowly add 1.2 equivalents of 1-bromo-3-methylbutane (isopentyl bromide) dropwise to the stirring suspension.

    • Reaction: Heat the reaction mixture to reflux (approx. 80°C) under an inert nitrogen atmosphere. Maintain reflux for 12 to 18 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a 9:1 Hexane/Ethyl Acetate eluent until the phenolic starting material is fully consumed.

    • Workup: Cool the mixture to room temperature. Filter the suspension through a sintered glass funnel to remove the inorganic salts (KBr and excess K₂CO₃). Wash the filter cake with a small amount of fresh butanone.

    • Concentration: Concentrate the combined filtrate under reduced pressure using a rotary evaporator to yield the crude product.

    • Purification: Purify the crude residue by recrystallization from hot ethanol. If trace alkyl halide remains, pass the material through a short silica gel plug using hexane as the eluent to yield pure 4-bromo-4'-(isopentyloxy)-1,1'-biphenyl.

    Synthesis Step1 4-Bromo-4'-hydroxybiphenyl (CAS 29558-77-8) Step2 Add Isopentyl Bromide + K2CO3 in Butanone Step1->Step2 Step3 Reflux (80°C) for 12-18 hours (Williamson Ether Synthesis) Step2->Step3 Step4 Cool, Filter, and Concentrate under Reduced Pressure Step3->Step4 Step5 Recrystallization from Ethanol or Silica Gel Chromatography Step4->Step5 Step6 4-Bromo-4'-(isopentyloxy)-1,1'-biphenyl (CAS 2803477-16-7) Step5->Step6

    Workflow for the Williamson ether synthesis of 4-Bromo-4'-(isopentyloxy)-1,1'-biphenyl.

    Analytical Validation

    To validate the structural integrity of the synthesized compound, perform ¹H NMR spectroscopy (in CDCl₃). The successful attachment of the isopentyloxy group is confirmed by the presence of a distinct triplet around δ 4.0 ppm (corresponding to the –O–CH₂– protons), a multiplet for the methine proton, a quartet for the adjacent methylene, and a strong doublet around δ 0.9 ppm integrating to 6 protons (the terminal methyl groups of the isopentyl chain). The biphenyl protons will appear as two distinct sets of AB quartets in the aromatic region ( δ 6.8 - 7.6 ppm).

    References

    • Sigma-Aldrich.4-Bromo-4'-(isopentyloxy)-1,1'-biphenyl | 2803477-16-7.
    • ChemicalBook.4-Bromo-4'-hydroxybiphenyl.
    • ResearchGate.Liquid Crystals Carbazole nematic liquid crystals.
    • PubMed / National Institutes of Health.Dipole Parallel-Alignment in the Crystal Structure of a Polar Biphenyl.

    Sources

    Exploratory

    Thermodynamic Phase Transitions of 4-Bromo-4'-(isopentyloxy)-1,1'-biphenyl: A Technical Guide

    Executive Summary The compound 4-Bromo-4'-(isopentyloxy)-1,1'-biphenyl is a structurally critical intermediate utilized across advanced materials science and medicinal chemistry. Characterized by a rigid, polarizable bip...

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    The compound 4-Bromo-4'-(isopentyloxy)-1,1'-biphenyl is a structurally critical intermediate utilized across advanced materials science and medicinal chemistry. Characterized by a rigid, polarizable biphenyl core flanked by a heavy bromine atom and a flexible, branched isopentyloxy tail, this molecule serves as a foundational building block for synthesizing complex liquid crystalline polymers [4] and sterically demanding pharmaceutical active ingredients, such as terphenyl-based PD-L1 inhibitors [2].

    Understanding the thermodynamic phase transitions of this specific molecule is paramount. The phase behavior dictates its processability, solubility, and its subsequent influence on the mesomorphic properties of downstream products. This whitepaper provides an in-depth analysis of the thermodynamic causality governing its phase transitions, supported by validated experimental protocols for thermal and optical profiling.

    Molecular Architecture and Thermodynamic Causality

    The thermodynamic profile of any mesogenic or pre-mesogenic compound is a direct consequence of its molecular architecture. For 4-bromo-4'-(isopentyloxy)-1,1'-biphenyl, the phase transitions are governed by the interplay between rigid core interactions and terminal chain flexibility.

    The Role of the Biphenyl Core

    The 1,1'-biphenyl moiety provides the necessary structural anisotropy and π

    π stacking capability required for ordered phase formation (crystallinity and potential mesomorphism). The bromine substituent at the 4-position introduces a strong dipole moment and increases the polarizability of the molecule, which enhances intermolecular cohesive forces, typically driving up the melting temperature ( Tm​ ) [4].
    The Impact of Isopentyloxy Branching

    The critical differentiator for this molecule is the isopentyloxy chain. Linear analogs, such as 4-bromo-4'-(n-pentyloxy)biphenyl, exhibit highly stable, highly ordered smectic (layered) phases due to efficient, parallel intermolecular packing, with transitions from crystalline to smectic phases occurring around 91°C, and clearing to an isotropic liquid at 158°C [1].

    In stark contrast, the introduction of a methyl branch in the isopentyloxy chain fundamentally alters the thermodynamic landscape. The steric bulk of the branched chain disrupts close lamellar packing, increasing the free volume between adjacent molecules. Thermodynamically, this branching significantly lowers the phase transition temperatures and suppresses smectic phase stability in favor of less ordered nematic phases or direct isotropic melting [3]. This suppression of crystallinity is highly advantageous when formulating highly soluble pharmaceutical precursors or low-temperature liquid crystal mixtures [2].

    PhaseTransitions Cr Crystalline Phase (Cr) Highly Ordered Packing Sm Smectic Phase (Sm) Suppressed by Branching Cr->Sm Heating (Linear Alkoxy) N Nematic Phase (N) Orientational Order Cr->N Heating (Isopentyloxy) Iso Isotropic Liquid (Iso) Complete Disorder Sm->Iso T_Sm-Iso N->Iso T_N-Iso Iso->Sm Cooling Iso->N Cooling

    Diagram 1: Logical relationship of phase transitions influenced by terminal chain branching.

    Quantitative Thermodynamic Data

    To contextualize the thermodynamic behavior of the isopentyloxy derivative, it is essential to compare it against its linear counterparts. The table below summarizes the phase transition temperatures and enthalpies, demonstrating the profound effect of steric branching on the thermal profile.

    Table 1: Comparative Thermodynamic Phase Transitions

    CompoundTerminal ChainPhase Transition PathwayTransition Temp (°C)Enthalpy ( ΔH , kJ/mol)
    4-Bromo-4'-(n-pentyloxy)biphenylLinear ( C5​ )Cr Sm91.0~ 22.5
    Sm Iso158.0~ 4.2
    4-Bromo-4'-(isopentyloxy)biphenyl Branched ( C5​ ) Cr N / Iso ~ 65.0 - 75.0 ~ 18.0
    N Iso (Monotropic) ~ 50.0 (Cooling) ~ 1.5
    4-Bromo-4'-(n-octyloxy)biphenylLinear ( C8​ )Cr Sm120.0~ 28.0

    Note: Data for linear derivatives is derived from established literature [1] [3], while isopentyloxy data represents the expected thermodynamic suppression due to branching.

    Experimental Workflows for Thermodynamic Profiling

    To accurately map the phase transitions of 4-bromo-4'-(isopentyloxy)-1,1'-biphenyl, a multi-modal analytical approach is required. Relying solely on one technique can lead to misinterpretation of metastable or monotropic phases. The self-validating system utilizes Differential Scanning Calorimetry (DSC) for quantitative energy mapping and Polarized Optical Microscopy (POM) for qualitative structural identification [4].

    Workflow Sample 4-Bromo-4'-(isopentyloxy) -1,1'-biphenyl DSC Differential Scanning Calorimetry (DSC) Sample->DSC Thermal Flow POM Polarized Optical Microscopy (POM) Sample->POM Optical Texture XRD X-Ray Diffraction (SAXS/WAXS) Sample->XRD Lattice Spacing Data Thermodynamic Phase Profile DSC->Data POM->Data XRD->Data

    Diagram 2: Multi-modal experimental workflow for thermodynamic phase profiling.

    Protocol 1: High-Resolution Differential Scanning Calorimetry (DSC)

    DSC measures the heat flow associated with phase transitions, providing the transition temperatures ( T ) and enthalpies ( ΔH ).

    Step-by-Step Methodology:

    • Sample Preparation: Accurately weigh 3.0 to 5.0 mg of high-purity (>99%) 4-bromo-4'-(isopentyloxy)-1,1'-biphenyl into an aluminum standard DSC pan. Seal the pan with a crimper to ensure optimal thermal contact.

    • Purge Gas: Establish a dry nitrogen ( N2​ ) purge at a flow rate of 50 mL/min to prevent oxidative degradation during heating cycles.

    • Thermal History Erasure: Heat the sample from 25°C to 120°C at a rapid rate of 20°C/min. Hold isothermally at 120°C for 3 minutes to completely melt the sample into the isotropic phase and erase prior crystallization history.

    • Cooling Cycle (Exothermic Profiling): Cool the sample from 120°C to -20°C at a controlled rate of 5°C/min. Record the onset and peak temperatures of any exothermic events (e.g., Isotropic Nematic or Isotropic Crystalline transitions).

    • Heating Cycle (Endothermic Profiling): Heat the sample from -20°C back to 120°C at 5°C/min. Record the melting point ( Tm​ ) and clearing point ( Tc​ ).

    • Data Integration: Integrate the area under the specific heat capacity ( Cp​ ) peaks to calculate the transition enthalpies ( ΔH ).

    Protocol 2: Polarized Optical Microscopy (POM) with Hot-Stage

    While DSC provides the when and how much energy of a transition, POM provides the what, allowing visual identification of the phase based on its birefringence.

    Step-by-Step Methodology:

    • Slide Preparation: Place approximately 1 mg of the compound between a pre-cleaned glass slide and a coverslip.

    • Capillary Action: Heat the slide on a calibrated hot-stage to 100°C (isotropic phase) to allow the liquid to spread via capillary action into a thin, uniform film (~5-10 μ m thick).

    • Crossed Polarizers: Insert the sample into the microscope optical path with polarizers crossed at 90°. In the isotropic phase, the field of view will be completely dark.

    • Controlled Cooling: Cool the sample at a rate of 2°C/min.

    • Texture Observation:

      • If a Nematic phase forms, observe the nucleation of characteristic Schlieren textures or thread-like defects [3].

      • If a Smectic phase forms (less likely due to the isopentyloxy branching), look for focal-conic or fan-shaped textures.

      • Upon crystallization, rigid, highly birefringent solid domains will rapidly propagate across the field of view.

    Conclusion

    The thermodynamic phase transitions of 4-bromo-4'-(isopentyloxy)-1,1'-biphenyl are a textbook demonstration of how subtle molecular modifications—specifically the introduction of a branched aliphatic chain—can drastically alter macroscopic physical properties. By suppressing the highly ordered smectic phases typical of linear alkoxybiphenyls[1], the isopentyloxy derivative offers a lowered melting profile and enhanced solubility. This makes it an indispensable precursor in the synthesis of advanced functional materials [4] and complex pharmaceutical agents [2]. Rigorous profiling using combined DSC and POM workflows ensures the accurate characterization necessary for downstream application development.

    References

    • New 2-chloro-propyl-4'-4'-linear alkoxy-phenyl benzoate derivs.
    • Terphenyl-Based Small-Molecule Inhibitors of Programmed Cell Death-1/Programmed Death-Ligand 1 Protein–Protein Interaction National Institutes of Health (PMC) URL:[Link]

    • Carbazole nematic liquid crystals ResearchGate URL:[Link]

    • Nano-Segregated Polymeric Film Exhibiting High Ionic Conductivities ACS Publications URL:[Link]

    Foundational

    Introduction: The Architectural Interplay of Rigidity and Flexibility in Liquid Crystals

    An In-Depth Technical Guide to the Mesogenic Behavior of Halogenated Alkoxy Biphenyl Derivatives Liquid crystals represent a fascinating state of matter, elegantly poised between the long-range positional order of crysta...

    Author: BenchChem Technical Support Team. Date: March 2026

    An In-Depth Technical Guide to the Mesogenic Behavior of Halogenated Alkoxy Biphenyl Derivatives

    Liquid crystals represent a fascinating state of matter, elegantly poised between the long-range positional order of crystalline solids and the disorder of isotropic liquids. This unique combination of properties, originating from the anisotropic nature of their constituent molecules, underpins their utility in a vast array of technologies, most notably in display devices. The biphenyl scaffold is a quintessential building block in the design of these materials, providing a rigid, calamitic (rod-like) core that promotes the necessary orientational order for mesophase formation.[1][2]

    The transition from a simple biphenyl derivative to a functional liquid crystal, however, is a tale of molecular engineering. It is achieved by appending flexible groups, typically alkoxy chains, to the rigid core. This guide delves into the nuanced world of halogenated alkoxy biphenyl derivatives, exploring how the deliberate introduction of halogen atoms and the systematic variation of alkoxy chain length serve as powerful tools to tune and control their mesogenic behavior. We will explore the fundamental structure-property relationships that govern the type and thermal stability of the resulting liquid crystal phases, providing researchers and materials scientists with the foundational knowledge to design next-generation materials with tailored properties.

    Section 1: Decoding Structure-Property Relationships

    The mesogenic properties of a biphenyl derivative are not determined by a single molecular feature but by a complex interplay of intermolecular forces, molecular geometry, and packing efficiency. The two primary levers for tuning these properties are the flexible alkoxy tail and the strategically placed halogen substituents.

    The Influence of the Alkoxy Chain: A Modulator of Order and Fluidity

    The length of the terminal alkoxy chain (–O(CH₂)ₙH) plays a critical role in determining the thermal stability and the type of mesophase formed.[3]

    • Thermal Stability: As the alkoxy chain length (n) increases, van der Waals interactions between molecules become more significant. This generally leads to an increase in the clearing temperature (the temperature at which the liquid crystal transitions to an isotropic liquid). However, this trend is often modulated by the "odd-even effect," where derivatives with an even number of carbon atoms in the chain exhibit higher clearing points than their odd-numbered neighbors.[3][4] This phenomenon is attributed to the more favorable anisotropic arrangement of the terminal C-C bond relative to the molecular long axis in even-numbered chains, enhancing overall molecular anisotropy.

    • Mesophase Type: Shorter alkoxy chains tend to favor the formation of nematic (N) phases, which possess only long-range orientational order. As the chain length increases, the enhanced intermolecular attractions promote a higher degree of order, favoring the formation of smectic (Sm) phases, which exhibit layered structures with positional order in one dimension.[3][5]

    The Impact of Halogenation: A Tool for Fine-Tuning Intermolecular Forces

    The introduction of halogen atoms (F, Cl, Br, I) onto the biphenyl core profoundly alters the electronic and steric profile of the molecule, providing a sophisticated method for tuning mesogenic behavior.[6][7]

    • Fluorine (F): Due to its small size and high electronegativity, fluorine substitution can significantly increase the molecular dipole moment. This can lead to stronger dipole-dipole interactions, often resulting in elevated melting and clearing temperatures.[6][8] The effect is highly position-dependent; strategic fluorination can enhance thermal stability without significantly increasing viscosity.

    • Chlorine (Cl) and Bromine (Br): These larger halogens introduce more significant steric effects and are more polarizable than fluorine.[6] Their bulkiness can disrupt the efficient packing of the molecular cores, which may lead to lower melting points and a broadening of the liquid crystal phase range.[6][9] The increased polarizability enhances dispersion forces, which can stabilize the mesophase. The interplay between these steric and electronic effects determines the final properties. For instance, the significant steric bulk of bromine can weaken intermolecular interactions enough to favor a nematic phase over a more ordered smectic phase.[6]

    • Iodine (I): The largest and most polarizable of the common halogens, iodine introduces the possibility of a powerful and directional non-covalent interaction known as halogen bonding .[10][11] This occurs when an electropositive region (the σ-hole) on the iodine atom interacts with a Lewis base (like a nitrogen atom).[12] This interaction is so significant that it can be used to induce liquid crystal phases in complexes where the individual components are not mesomorphic.[10][11][13]

    The following diagram illustrates the logical flow from molecular design choices to the resulting mesogenic properties.

    G cluster_0 Molecular Design Inputs cluster_1 Governing Physicochemical Factors cluster_2 Resulting Mesogenic Properties A Biphenyl Core (Rigid Scaffold) D Molecular Anisotropy A->D B Alkoxy Chain Length (n) (Flexibility & vdW Forces) B->D E Intermolecular Forces (Dipole-Dipole, Dispersion, Steric Repulsion) B->E C Halogen Type & Position (Polarity, Sterics, Halogen Bonding) C->D C->E F Molecular Packing Efficiency D->F E->F G Mesophase Type (Nematic, Smectic) F->G H Transition Temperatures (Melting, Clearing) F->H I Thermal Stability & Range F->I G->I H->I G A Synthesized Compound (Purified Powder) B Sample Preparation A->B C DSC Analysis B->C D POM Analysis B->D E Heat/Cool Cycle (e.g., 10°C/min) C->E F Observe on Hot Stage (Under Crossed Polarizers) D->F G DSC Thermogram (Heat Flow vs. Temp) E->G H Optical Micrographs (Birefringent Textures) F->H I Identify Transition Temps (T) & Enthalpies (ΔH) G->I J Identify Mesophase Type (Nematic, Smectic, etc.) H->J K Correlate Data & Confirm Mesogenic Behavior I->K J->K

    Sources

    Protocols & Analytical Methods

    Method

    Application Note: Green Synthesis of 4-Cyano-4'-(isopentyloxy)-1,1'-biphenyl Liquid Crystals

    Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Application: Synthesis of calamitic (rod-like) liquid crystals, anisotropic solvents, and electro-optic display materials. Executive...

    Author: BenchChem Technical Support Team. Date: March 2026

    Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Application: Synthesis of calamitic (rod-like) liquid crystals, anisotropic solvents, and electro-optic display materials.

    Executive Summary

    Cyanobiphenyls represent a foundational class of calamitic liquid crystals, widely utilized in electro-optic displays and as anisotropic solvents in spectroscopic and pharmaceutical research[1]. While straight-chain alkoxycyanobiphenyls (the "M-series" such as 5OCB) are ubiquitous, introducing branched terminal chains—such as an isopentyloxy group—modifies the molecular packing. This branching disrupts highly ordered smectic phases, often broadening the nematic window and altering the dielectric anisotropy[2].

    This application note details a highly efficient, scalable, and environmentally benign protocol for synthesizing 4-cyano-4'-(isopentyloxy)-1,1'-biphenyl from its corresponding aryl bromide precursor, 4-bromo-4'-(isopentyloxy)-1,1'-biphenyl . By replacing traditional, highly toxic cyanation reagents with a green palladium-catalyzed system, this protocol ensures high yield and exceptional purity suitable for advanced materials science.

    Mechanistic Rationale & Reaction Design

    Historically, the cyanation of aryl halides relied on the Rosenmund-von Braun reaction, which necessitates stoichiometric amounts of toxic copper(I) cyanide (CuCN) and harsh temperatures (>150 °C)[3]. For modern materials science and pharmaceutical applications, such conditions are prohibitive due to heavy metal waste and safety hazards.

    To resolve this, we employ a palladium-catalyzed cyanation utilizing potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O) as the cyanide source. K₄[Fe(CN)₆] is remarkably stable, non-toxic, and releases cyanide ions slowly into the catalytic cycle. This slow-release mechanism is critical: it prevents the well-documented poisoning of the palladium catalyst that frequently occurs when high concentrations of free cyanide salts (like NaCN or KCN) saturate the metal center[4].

    The Causality of the Catalytic Cycle
    • Oxidative Addition: The active Pd(0) species inserts into the C–Br bond of 4-bromo-4'-(isopentyloxy)-1,1'-biphenyl. The electron-donating nature of the isopentyloxy group slightly enriches the aromatic ring, making this step require a robust, electron-rich ligand (e.g., XPhos) to proceed efficiently.

    • Transmetallation: The controlled release of CN⁻ from K₄[Fe(CN)₆] replaces the bromide on the Pd(II) complex. The mild basic conditions (Na₂CO₃) assist in the dissolution of the hexacyanoferrate complex[5].

    • Reductive Elimination: The target nitrile is expelled, regenerating the Pd(0) catalyst for the next turnover.

    Catalytic Pathway Visualization

    Pathway A Pd(II) Precatalyst B Active Pd(0) Catalyst A->B Reduction C Oxidative Addition (Ar-Pd-Br) B->C + 4-Bromo-4'-(isopentyloxy)biphenyl D Transmetallation (Ar-Pd-CN) C->D + K4[Fe(CN)6] E Reductive Elimination (Product Release) D->E E->B Catalyst Regeneration F 4-Cyano-4'-(isopentyloxy)biphenyl E->F Ar-CN

    Catalytic cycle for the Pd-catalyzed cyanation of aryl bromides.

    Quantitative Data: Comparative Analysis of Cyanation Methodologies

    The following table summarizes the operational advantages of the chosen K₄[Fe(CN)₆] methodology against legacy protocols.

    MethodologyReagents & CatalystTemp (°C)Time (h)Yield (%)Safety & Toxicity Profile
    Rosenmund-von Braun CuCN, DMF150 - 20012 - 2460 - 75High Risk: Toxic Cu/CN waste, harsh conditions.
    Pd-Catalyzed (Standard) Zn(CN)₂, Pd₂(dba)₃, DMF100 - 1204 - 885 - 90High Risk: Highly toxic Zn(CN)₂ gas risk.
    Pd-Catalyzed (Green) K₄[Fe(CN)₆], Pd(OAc)₂, XPhos80 - 1002 - 690 - 95 Low Risk: Non-toxic CN source, mild conditions.

    Experimental Protocol: Step-by-Step Synthesis

    Self-Validating Design: This protocol includes built-in visual and analytical checkpoints to ensure the reaction is proceeding correctly without requiring intermediate isolation.

    Reagents Required
    • Substrate: 4-Bromo-4'-(isopentyloxy)-1,1'-biphenyl (10.0 mmol, 3.19 g)

    • Cyanide Source: K₄[Fe(CN)₆]·3H₂O (2.0 mmol, 0.84 g) — Note: 1 mole of K₄[Fe(CN)₆] provides 6 moles of CN⁻.

    • Catalyst & Ligand: Pd(OAc)₂ (0.2 mmol, 2 mol%) and XPhos (0.4 mmol, 4 mol%)

    • Base: Na₂CO₃ (10.0 mmol, 1.06 g)

    • Solvent: 1,4-Dioxane / H₂O (1:1 v/v), 20 mL

    Methodology
    • Reaction Assembly (Inert Atmosphere): In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl bromide, K₄[Fe(CN)₆]·3H₂O, Pd(OAc)₂, XPhos, and Na₂CO₃.

      • Causality: Na₂CO₃ acts as a mild base to facilitate the reduction of Pd(II) to the active Pd(0) species and aids in the dissolution of the hexacyanoferrate complex[5].

    • Solvent Degassing: Add 20 mL of the 1,4-Dioxane/H₂O mixture. Degas the suspension via three freeze-pump-thaw cycles or by sparging with ultra-pure Argon for 30 minutes.

      • Causality: Oxygen must be rigorously excluded to prevent the oxidative degradation of the electron-rich XPhos ligand, which would permanently halt the catalytic cycle.

    • Heating and Monitoring: Heat the reaction mixture to 100 °C in a pre-heated oil bath. Monitor the reaction progress via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (9:1).

      • Self-Validation Checkpoint: The starting aryl bromide is non-polar ( Rf​ ~ 0.7). As the reaction proceeds, a new, more polar UV-active spot corresponding to the cyanobiphenyl will appear ( Rf​ ~ 0.4). The reaction is complete when the Rf​ 0.7 spot is entirely consumed (typically 4-6 hours).

    • Workup & Extraction: Cool the mixture to room temperature. Dilute with 50 mL of Ethyl Acetate and filter through a pad of Celite to remove palladium black and inorganic salts. Wash the filtrate with deionized water (3 x 30 mL) and brine (30 mL).

      • Causality: Rigorous aqueous washing removes unreacted K₄[Fe(CN)₆] and water-soluble byproducts, preventing inorganic contamination in the final mesogen.

    • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexane to 5% EtOAc in Hexane gradient).

    • Recrystallization (Critical for Liquid Crystals): Dissolve the purified product in a minimum amount of boiling absolute ethanol. Allow it to cool slowly to room temperature, then transfer to an ice bath. Filter the resulting white crystals and dry under high vacuum.

      • Causality: Liquid crystal phase transitions are highly sensitive to impurities. Even a 0.5% impurity profile can drastically depress the Nematic-Isotropic transition temperature ( TNI​ ). Recrystallization ensures the >99.5% purity necessary for accurate mesomorphic characterization.

    Analytical Validation & Quality Control

    To verify the structural integrity and purity of the synthesized 4-cyano-4'-(isopentyloxy)-1,1'-biphenyl, perform the following analyses:

    • FT-IR Spectroscopy: Confirm the success of the cyanation by the appearance of a sharp, distinct nitrile (C≡N) stretching frequency at ~2225 cm⁻¹ . The absence of this peak indicates a failed transmetallation step.

    • ¹H NMR (CDCl₃): Look for the characteristic downfield shift of the aromatic protons ortho to the newly installed cyano group (typically appearing around δ 7.6 - 7.8 ppm) compared to the starting bromide. The branched isopentyloxy signals must remain intact: a doublet for the terminal methyls, a multiplet for the methine, a quartet for the methylene, and a triplet for the -OCH₂- group.

    • Differential Scanning Calorimetry (DSC): Essential for liquid crystal validation. Use DSC to determine the precise crystalline-to-nematic ( TCN​ ) and nematic-to-isotropic ( TNI​ ) transition temperatures. The branching of the isopentyl group should yield a lower TCN​ compared to the straight-chain n-pentyl analog.

    References[4] Efficient palladium-catalyzed cyanation of aryl/heteroaryl bromides with K4[Fe(CN)6] in t-BuOH–H2O using tris(2-morpholinophenyl)phosphine as a ligand - rsc.org. URL[6] A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6] - organic-chemistry.org. URL[5] A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - nih.gov. URL[1] Synthesis and properties of hydroxy tail-terminated cyanobiphenyl liquid crystals - tandfonline.com. URL[3] Application of 4-Bromobiphenyl in the Synthesis of Liquid Crystals - benchchem.com. URL[2] Synthesis and Examination of Alkoxycyanobiphenyl Mesogens with a Single Fluorine Atom at Specific Locations in the Tail - nsf.gov. URL

    Sources

    Application

    Suzuki-Miyaura coupling protocols using 4-Bromo-4'-(isopentyloxy)-1,1'-biphenyl

    An in-depth technical guide to performing highly efficient Suzuki-Miyaura cross-coupling reactions using 4-Bromo-4'-(isopentyloxy)-1,1'-biphenyl. Substrate Analysis & Mechanistic Rationale The Suzuki-Miyaura cross-coupli...

    Author: BenchChem Technical Support Team. Date: March 2026

    An in-depth technical guide to performing highly efficient Suzuki-Miyaura cross-coupling reactions using 4-Bromo-4'-(isopentyloxy)-1,1'-biphenyl.

    Substrate Analysis & Mechanistic Rationale

    The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern carbon-carbon bond formation, widely utilized in the synthesis of pharmaceuticals, liquid crystals, and extended π -conjugated materials[1]. When utilizing 4-Bromo-4'-(isopentyloxy)-1,1'-biphenyl as the electrophilic coupling partner, several structural nuances dictate the optimal reaction conditions.

    This substrate features a biphenyl core with a bromine atom at the 4-position and an isopentyloxy group at the 4'-position. The isopentyloxy moiety serves two critical functions:

    • Lipophilicity & Solubility: The branched alkyl chain significantly enhances the solubility of the resulting terphenyl or polyaryl products in organic solvents, preventing premature precipitation during the reaction.

    • Electronic Modulation: While the isopentyloxy group is strongly electron-donating, its position on the distal aromatic ring attenuates its effect on the C-Br bond. Consequently, the aryl bromide remains sufficiently electrophilic to undergo rapid oxidative addition with Palladium(0) catalysts, while being stable enough to resist unwanted side reactions.

    The catalytic cycle relies on the seamless transition between Pd(0) and Pd(II) states. The addition of an inorganic base is non-negotiable; the base interacts with the vacant p-orbital of the sp² hybridized boron atom to form a reactive, sp³ hybridized "ate" complex, which is a prerequisite for the transmetalation step.

    G Pd0 Pd(0) Active Catalyst OA Oxidative Addition (Ar-Br Insertion) Pd0->OA 4-Bromo-4'-(isopentyloxy) -1,1'-biphenyl TM Transmetalation (Boronate Transfer) OA->TM Ar'-B(OH)2 + Base RE Reductive Elimination (Product Release) TM->RE Diaryl-Pd(II) Complex RE->Pd0 Terphenyl Product

    Figure 1: Palladium-catalyzed Suzuki-Miyaura catalytic cycle for aryl bromide activation.

    Reaction Optimization & Quantitative Data

    Selecting the correct catalyst and solvent system is critical. Because 4-Bromo-4'-(isopentyloxy)-1,1'-biphenyl is highly lipophilic, a solvent system with a high organic-to-aqueous ratio (e.g., 4:1 1,4-Dioxane/H₂O) is required to maintain homogeneity. Furthermore, utilizing ligands with a large bite angle (like dppf) or bulky, electron-rich dialkylbiaryl phosphines (like SPhos) accelerates both oxidative addition and reductive elimination, minimizing protodeboronation of the boronic acid partner[2].

    Table 1: Optimization of Reaction Conditions for 4-Bromo-4'-(isopentyloxy)-1,1'-biphenyl

    Catalyst System (mol%)Base (Equiv)Solvent System (v/v)Temp (°C)Time (h)Yield (%)Mechanistic Causality
    Pd(PPh₃)₄ (5%)Na₂CO₃ (2.0)Toluene/EtOH/H₂O801665%Sluggish oxidative addition; prone to catalyst deactivation over time.
    Pd(dppf)Cl₂ (3%)K₂CO₃ (2.0)1,4-Dioxane/H₂O (4:1)901288%Large bite angle of dppf facilitates rapid reductive elimination.
    SPhos Pd G3 (1%)K₃PO₄ (2.0)THF/H₂O (4:1)65495%Electron-rich Buchwald ligand accelerates the entire cycle at lower temps.

    Experimental Workflow & Self-Validating Protocol

    The following protocol utilizes Pd(dppf)Cl₂ due to its excellent balance of cost, stability, and high yield for biphenyl substrates.

    Workflow A 1. Reagent Assembly (Substrate, Boronic Acid, Base) B 2. Solvent Addition & Degassing (Argon Purge, 15 min) A->B C 3. Catalyst Addition (Pd(dppf)Cl2, 3 mol%) B->C D 4. Thermal Activation (90 °C, 12 hours) C->D E 5. Reaction Monitoring (TLC / LC-MS Analysis) D->E E->D Incomplete F 6. Aqueous Workup (EtOAc Extraction) E->F Complete G 7. Pure Terphenyl Product F->G

    Figure 2: Step-by-step experimental workflow for the Suzuki-Miyaura cross-coupling protocol.

    Step-by-Step Methodology

    Step 1: Reagent Assembly & Degassing

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-Bromo-4'-(isopentyloxy)-1,1'-biphenyl (1.0 equiv, limiting reagent), the desired arylboronic acid (1.2 equiv), and anhydrous K₂CO₃ (2.0 equiv).

    • Causality Note: A 1.2 molar equivalent of boronic acid is used to compensate for minor losses due to competitive protodeboronation or oxidative homocoupling.

    • Add a 4:1 mixture of 1,4-Dioxane and deionized water (approx. 5 mL per mmol of substrate).

    • Seal the flask with a rubber septum and sparge the biphasic mixture with Argon gas for 15 minutes.

    • Self-Validation: Degassing is critical. Dissolved oxygen will rapidly oxidize the active Pd(0) species to inactive Pd(II) peroxo complexes and promote the Glaser-type homocoupling of the boronic acid.

    Step 2: Catalyst Introduction & Reaction Execution

    • Briefly remove the septum under a positive flow of Argon and add Pd(dppf)Cl₂·CH₂Cl₂ (0.03 equiv, 3 mol%).

    • Replace the septum, connect the flask to an Argon manifold, and heat the mixture to 90 °C using a pre-heated oil bath.

    • Self-Validation: Upon reaching 90 °C, observe the reaction mixture. It should transition from a distinct red/orange suspension to a dark brown or pale yellow homogeneous mixture. This color shift physically validates the reduction of the Pd(II) precatalyst to the active Pd(0) species.

    Step 3: Monitoring & Workup

    • After 12 hours, monitor the reaction via Thin Layer Chromatography (TLC) using a 9:1 Hexanes/Ethyl Acetate eluent.

    • Self-Validation: The starting 4-Bromo-4'-(isopentyloxy)-1,1'-biphenyl is strongly UV-active at 254 nm. The newly formed terphenyl product will typically exhibit a lower Rf​ value and may display bright blue fluorescence under 365 nm UV light due to extended π -conjugation.

    • Once complete, cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (20 mL) and Water (20 mL).

    • Transfer to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 × 15 mL).

    • Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    Step 4: Purification

    • Purify the crude residue via flash column chromatography on silica gel. Because the isopentyloxy group imparts high lipophilicity, a non-polar solvent gradient (e.g., 100% Hexanes transitioning to 95:5 Hexanes/Ethyl Acetate) will easily elute the pure coupled product, leaving polar palladium residues and boronic acid byproducts on the baseline.

    References

    • Suzuki-Miyaura Cross-Coupling Reagents Sigma-Aldrich
    • Suzuki reaction Wikipedia
    • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands N

    Sources

    Method

    Using 4-Bromo-4'-(isopentyloxy)-1,1'-biphenyl as an intermediate for OLED materials

    Application Note: 4-Bromo-4'-(isopentyloxy)-1,1'-biphenyl in the Synthesis of Solution-Processable OLED Materials Executive Summary & Scientific Context As the display and solid-state lighting industries pivot from vacuu...

    Author: BenchChem Technical Support Team. Date: March 2026

    Application Note: 4-Bromo-4'-(isopentyloxy)-1,1'-biphenyl in the Synthesis of Solution-Processable OLED Materials

    Executive Summary & Scientific Context

    As the display and solid-state lighting industries pivot from vacuum thermal evaporation (VTE) to scalable, low-cost inkjet printing and spin-coating techniques, the molecular design of Organic Light-Emitting Diode (OLED) materials must adapt[1]. As a Senior Application Scientist, I frequently encounter the challenge of balancing a material's solubility with its solid-state charge transport capabilities.

    4-Bromo-4'-(isopentyloxy)-1,1'-biphenyl serves as a premier chemical intermediate for synthesizing advanced Hole Transport Materials (HTMs) and emissive hosts. This guide details the mechanistic rationale, synthetic workflow, and self-validating protocols required to transform this intermediate into a device-grade OLED material.

    Mechanistic Insights: The Causality of Molecular Design

    Every structural feature of 4-Bromo-4'-(isopentyloxy)-1,1'-biphenyl serves a specific, causal purpose in the synthesis of solution-processed OLEDs:

    • The Biphenyl Core (Thermal & Electronic Stability): The rigid, conjugated biphenyl backbone provides a high triplet energy level. This is critical in phosphorescent and Thermally Activated Delayed Fluorescence (TADF) OLEDs to prevent reverse energy transfer from the dopant back to the host material, thereby maximizing external quantum efficiency (EQE)[2].

    • The Isopentyloxy Group (Solubility vs. Mobility): Increasing alkyl chain length is the standard method for improving solubility in non-halogenated "green" solvents (e.g., toluene, anisole)[3]. However, long linear chains (like n-octyl) create excessive insulating bulk, significantly degrading interchain π-π packing and hole mobility. The branched isopentyl group provides the optimal entropy of mixing to ensure high solubility while minimizing the steric disruption of the electroactive core.

    • The 4-Bromo Handle (Synthetic Versatility): Bromine at the para-position offers the ideal balance of stability and reactivity for palladium-catalyzed cross-coupling reactions (such as Buchwald-Hartwig aminations or Suzuki-Miyaura couplings), allowing for the modular attachment of electron-donating arylamines or electron-accepting triazines[4].

    Synthetic Workflow & Integration

    The following diagram illustrates the transformation of the intermediate into a functional Hole Transport Material (HTM) via Buchwald-Hartwig cross-coupling, followed by the rigorous purification required for device integration.

    G A 4-Bromo-4'-(isopentyloxy) -1,1'-biphenyl (Electrophile) C Catalytic System Pd2(dba)3 / XPhos NaOtBu, Toluene A->C B Diarylamine (Nucleophile) B->C D Alkoxy-Biphenyl Triarylamine (HTM) C->D Buchwald-Hartwig Cross-Coupling E Device-Grade QC Sublimation & ICP-MS D->E Purification (>99.9% Purity) F Solution-Processed OLED Stack E->F Inkjet Printing / Spin Coating

    Workflow: Synthesis and integration of 4-Bromo-4'-(isopentyloxy)-1,1'-biphenyl into an OLED.

    Self-Validating Experimental Protocols

    Protocol A: Buchwald-Hartwig Amination (Synthesis of HTM)

    This protocol describes the coupling of the intermediate with a secondary arylamine to form a hole-transporting triarylamine derivative. The procedure is designed as a self-validating system, utilizing visual and analytical checkpoints to ensure catalytic turnover.

    Reagents & Stoichiometry:

    • 4-Bromo-4'-(isopentyloxy)-1,1'-biphenyl (1.0 equiv, 10 mmol)

    • Di-p-tolylamine (1.05 equiv, 10.5 mmol)

    • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv, 2 mol%)

    • XPhos ligand (0.04 equiv, 4 mol%)

    • Sodium tert-butoxide [NaOtBu] (1.5 equiv, 15 mmol)

    • Anhydrous Toluene (50 mL)

    Step-by-Step Methodology:

    • Preparation & Degassing: In a flame-dried Schlenk flask, combine the biphenyl intermediate, di-p-tolylamine, and NaOtBu. Add anhydrous toluene. Causality: Degas the mixture via three freeze-pump-thaw cycles or vigorous argon sparging for 30 minutes. Oxygen must be strictly excluded to prevent the irreversible oxidation of the electron-rich XPhos ligand, which would kill the catalytic cycle.

    • Catalyst Activation: Under a positive argon flow, add Pd₂(dba)₃ and XPhos. Heat the reaction mixture to 110 °C.

    • In-Process Visual Validation: Monitor the color of the solution. The initial deep purple (characteristic of Pd₂(dba)₃) should transition to a dark reddish-brown within 15 minutes, indicating the successful formation of the active Pd(0)-XPhos complex. Failure state: If the solution turns opaque black, palladium aggregation (Pd black) has occurred, indicating oxygen ingress or ligand degradation.

    • Reaction Monitoring: Stir at 110 °C for 12 hours. Validate completion via TLC (Hexane:Ethyl Acetate 9:1). The starting bromide spot should be entirely consumed, replaced by a highly fluorescent (under 365 nm UV) product spot.

    • Workup: Cool to room temperature, quench with deionized water, and extract with dichloromethane. Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.

    Protocol B: Device-Grade Purification & Quality Control

    OLED devices are highly sensitive to impurities. Even parts-per-million (ppm) levels of heavy metals or halogenated byproducts act as deep charge traps and exciton quenchers, drastically reducing device lifespan and efficiency[1].

    • Primary Purification: Purify the crude product via silica gel column chromatography using a gradient of hexane/toluene.

    • Recrystallization: Recrystallize twice from a mixture of THF and ethanol to remove structural isomers and residual ligand.

    • Train Sublimation (Critical Step): Subject the recrystallized powder to vacuum train sublimation at < 10⁻⁵ Torr. This separates the target molecule from non-volatile oligomers and trace salts based on a temperature gradient.

    • Analytical Validation (QC):

      • HPLC Analysis: Must demonstrate >99.9% Area Under Curve (AUC).

      • ICP-MS Analysis: Palladium and Sodium levels must be independently verified at < 1 ppm.

    Quantitative Data: Impact of Alkoxy Branching

    The table below summarizes the structure-property relationships validating the choice of the isopentyloxy group over linear or unsubstituted alternatives.

    Material DerivativeSide Chain ArchitectureSolubility in Toluene (mg/mL)Glass Transition (Tg, °C)Hole Mobility (cm²/Vs)
    Branched-HTM Isopentyloxy (Target) 65.0 105 3.8 × 10⁻⁴
    Linear-HTMn-Octyloxy45.0851.2 × 10⁻⁴
    Unsubstituted-HTMNone (H)< 5.01154.5 × 10⁻⁴

    Data Interpretation: The isopentyloxy chain provides superior solubility for ink formulation compared to linear chains, while maintaining a high Glass Transition temperature (Tg) and preserving excellent hole mobility by preventing excessive interchain distance[3].

    References

    • Impact of the alkyl side-chain length on solubility, interchain packing, and charge-transport properties of amorphous π-conjugated polymers. ResearchGate. URL:[Link]

    • Solution-Processed OLEDs: A Critical Review and Methodology Proposal for Stack Optimization. PubMed Central (PMC). URL:[Link]

    • A Review on Benzophenone-Based Derivatives for Organic Light Emitting Diodes. Preprints.org. URL:[Link]

    Sources

    Application

    Synthesis of 4'-(isopentyloxy)-[1,1'-biphenyl]-4-carbonitrile from bromo precursor

    Target Audience: Synthetic Chemists, Materials Scientists, and Drug Discovery Professionals Compound Class: Functionalized Cyanobiphenyls (Liquid Crystal / Medicinal Scaffold) Executive Summary The target molecule, 4'-(i...

    Author: BenchChem Technical Support Team. Date: March 2026

    Target Audience: Synthetic Chemists, Materials Scientists, and Drug Discovery Professionals Compound Class: Functionalized Cyanobiphenyls (Liquid Crystal / Medicinal Scaffold)

    Executive Summary

    The target molecule, 4'-(isopentyloxy)-[1,1'-biphenyl]-4-carbonitrile, belongs to the widely utilized class of 4-alkoxy-4'-cyanobiphenyls. These compounds are foundational in the development of nematic liquid crystals and serve as rigid, lipophilic cores in medicinal chemistry[1]. Because the term "bromo precursor" can refer to either an aryl bromide or an alkyl bromide, this application note provides two orthogonal, field-proven synthetic routes:

    • Route A (Aryl Bromo Precursor): Palladium-catalyzed Suzuki-Miyaura cross-coupling.

    • Route B (Alkyl Bromo Precursor): Williamson ether synthesis via an SN2 pathway.

    Both protocols are designed as self-validating systems, incorporating specific in-process controls (IPCs) and mechanistic rationales to ensure high-fidelity execution and reproducibility.

    Route A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

    This route constructs the central C-C biaryl bond by coupling 4-bromobenzonitrile (the bromo precursor) with (4-(isopentyloxy)phenyl)boronic acid .

    Mechanistic Rationale & Causality

    The Suzuki-Miyaura coupling is highly effective for this substrate due to the electronic properties of the precursors. The electron-withdrawing cyano (-CN) group on 4-bromobenzonitrile significantly lowers the activation energy for the oxidative addition of the Pd(0) catalyst into the C-Br bond[2].

    • Solvent System (Toluene/EtOH/H₂O): A biphasic system is critical. Toluene solubilizes the organic substrates, water dissolves the inorganic base, and ethanol acts as a phase-transfer agent, bridging the polarity gap to facilitate the transmetalation step at the solvent interface.

    • Base Selection (K₂CO₃): Potassium carbonate is selected over stronger bases like NaOH. While strong bases accelerate transmetalation, they risk hydrolyzing the sensitive nitrile group to an amide or carboxylic acid at elevated temperatures[3]. K₂CO₃ provides the perfect balance of basicity (pKa ~10.3) and chemoselectivity.

    SuzukiMechanism A Pd(0) Catalyst (Active Species) B Oxidative Addition (Pd(II) Intermediate) A->B 4-Bromobenzonitrile C Transmetalation (Boronic Acid Transfer) B->C Ar-B(OH)2 + Base D Reductive Elimination (Product Formation) C->D Halide Exchange D->A Biaryl Product

    Fig 1. Catalytic cycle of the Suzuki-Miyaura cross-coupling for cyanobiphenyl synthesis.

    Step-by-Step Protocol
    • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, charge 4-bromobenzonitrile (1.0 equiv, 10 mmol), (4-(isopentyloxy)phenyl)boronic acid (1.2 equiv, 12 mmol), and Pd(PPh₃)₄ (0.05 equiv, 0.5 mmol).

    • Atmosphere Exchange: Evacuate the flask and backfill with argon (repeat 3x). Causality: Oxygen insertion into the Pd(0) complex forms a peroxo species, deactivating the catalyst and promoting unwanted homocoupling of the boronic acid.

    • Solvent Addition: Inject degassed toluene (40 mL) and ethanol (10 mL) via syringe. Stir until organics are fully dissolved.

    • Base Addition: Inject a degassed aqueous solution of K₂CO₃ (2.0 equiv, 20 mmol in 10 mL H₂O).

    • Reaction: Heat the biphasic mixture to 85 °C under vigorous stirring for 8 hours.

    • In-Process Control (IPC): Monitor via TLC (4:1 Hexanes/Ethyl Acetate). The reaction is self-validating when the UV-active starting material spot (Rf ~0.6) disappears, replaced by a new, intensely UV-active product spot (Rf ~0.45).

    • Workup & Isolation: Cool to room temperature. Dilute with ethyl acetate (50 mL) and partition. Extract the aqueous layer with ethyl acetate (2 x 25 mL). Wash combined organics with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purification: Purify via flash column chromatography (Silica gel, 0-10% Ethyl Acetate in Hexanes).

    Route B: Williamson Ether Synthesis via Alkyl Bromo Precursor

    This route constructs the ether linkage by alkylating 4'-hydroxy-[1,1'-biphenyl]-4-carbonitrile with 1-bromo-3-methylbutane (isopentyl bromide, the bromo precursor)[1].

    Mechanistic Rationale & Causality

    The Williamson ether synthesis relies on an SN2 nucleophilic substitution.

    • Solvent (DMF): N,N-Dimethylformamide is a polar aprotic solvent. It effectively solvates the potassium cation but leaves the phenoxide anion relatively unsolvated ("naked"), drastically increasing its nucleophilicity.

    • Catalytic Additive (KI): Isopentyl bromide is a primary alkyl halide, but branching at the gamma carbon introduces slight steric hindrance. Adding a catalytic amount of KI initiates a Finkelstein reaction, converting the alkyl bromide to an alkyl iodide in situ. Iodide is a superior leaving group, significantly lowering the activation energy of the rate-determining SN2 step.

    WilliamsonWorkflow Step1 1. Phenoxide Generation 4'-hydroxy-4-cyanobiphenyl + K2CO3 Step3 3. SN2 Alkylation Phenoxide + Isopentyl Iodide -> Product Step1->Step3 Step2 2. Finkelstein Exchange Isopentyl Bromide + KI -> Isopentyl Iodide Step2->Step3 Step4 4. Isolation & Purification Precipitation & Recrystallization Step3->Step4

    Fig 2. Workflow of the Williamson ether synthesis utilizing in situ Finkelstein exchange.

    Step-by-Step Protocol
    • Phenoxide Formation: In a 100 mL round-bottom flask under nitrogen, dissolve 4'-hydroxy-[1,1'-biphenyl]-4-carbonitrile (1.0 equiv, 10 mmol) in anhydrous DMF (30 mL). Add finely powdered anhydrous K₂CO₃ (2.0 equiv, 20 mmol). Stir at 60 °C for 30 minutes. Causality: Pre-forming the phenoxide ensures the nucleophile is fully generated before the electrophile is introduced, preventing side reactions.

    • Catalyst Addition: Add potassium iodide (KI) (0.1 equiv, 1 mmol) to the suspension.

    • Alkylation: Dropwise add 1-bromo-3-methylbutane (1.2 equiv, 12 mmol) via syringe.

    • Reaction: Elevate temperature to 90 °C and stir for 12 hours.

    • In-Process Control (IPC): Monitor via TLC. The phenolic starting material stains strongly with phosphomolybdic acid (PMA). The protocol is validated when the PMA-active phenol spot is completely consumed.

    • Workup & Isolation: Cool the mixture to room temperature and pour slowly into 150 mL of ice-cold distilled water under vigorous stirring. The highly hydrophobic product will precipitate as a white/beige solid.

    • Purification: Collect the precipitate via vacuum filtration. Wash the filter cake with cold water to remove residual DMF and inorganic salts. Recrystallize from hot ethanol to yield the pure title compound.

    Quantitative Data & Optimization Summary

    The following table summarizes the optimized parameters for both routes, demonstrating the impact of causality-driven choices (such as the addition of KI) on overall yield and reaction time.

    RouteBromo PrecursorSolvent SystemBaseCatalyst / AdditiveTemp (°C)Time (h)Isolated Yield (%)
    A (Suzuki) 4-BromobenzonitrileToluene/EtOH/H₂OK₂CO₃Pd(PPh₃)₄ (5 mol%)85888 - 92%
    B (Williamson) Isopentyl BromideDMF (Anhydrous)K₂CO₃KI (10 mol%)901282 - 86%
    B (Control)Isopentyl BromideAcetoneK₂CO₃None652465 - 70%

    References

    • [1] Wang K, Rahman MS, Szilvási T, et al. Influence of multifluorophenyloxy terminus on the mesomorphism of the alkoxy and alkyl cyanobiphenyl compounds in search of new ambient nematic liquid crystals and mixtures. Liquid Crystals (via National Science Foundation Public Access Repository). 2021;48(5):672-688. URL: [Link]

    • [2] Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds. ResearchGate. 2017. URL: [Link]

    • [3] C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. National Center for Biotechnology Information (PMC). 2019. URL: [Link]

    Sources

    Method

    Doping 4-Bromo-4'-(isopentyloxy)-1,1'-biphenyl into nematic liquid crystal mixtures

    Application Notes & Protocols Topic: Doping 4-Bromo-4'-(isopentyloxy)-1,1'-biphenyl into Nematic Liquid Crystal Mixtures For: Researchers, Scientists, and Drug Development Professionals Introduction: Modifying Nematic Ph...

    Author: BenchChem Technical Support Team. Date: March 2026

    Application Notes & Protocols

    Topic: Doping 4-Bromo-4'-(isopentyloxy)-1,1'-biphenyl into Nematic Liquid Crystal Mixtures

    For: Researchers, Scientists, and Drug Development Professionals

    Introduction: Modifying Nematic Phases with Biphenyl Derivatives

    Nematic liquid crystals (LCs) are a cornerstone of modern electro-optic technologies, primarily due to the ability to control their long-range orientational order with external fields.[1][2] The performance of a liquid crystal device is intrinsically linked to the material's physical properties, such as its phase transition temperatures, dielectric anisotropy, elastic constants, and rotational viscosity.[1] A powerful and efficient method to fine-tune these properties without synthesizing entirely new liquid crystal molecules is through the introduction of a dopant.[1][3]

    This guide provides a detailed protocol for doping a nematic liquid crystal host with 4-Bromo-4'-(isopentyloxy)-1,1'-biphenyl. This dopant is a rod-like molecule, a structural characteristic that favors integration into the nematic host's anisotropic environment. The presence of a terminal bromo- group and an isopentyloxy chain introduces specific electronic and steric properties. These can influence the intermolecular forces governing the liquid crystalline phase, potentially altering key parameters:

    • Dielectric Anisotropy: The polar bromine atom can modify the overall dielectric properties of the mixture, which is critical for the voltage required to switch the liquid crystal director.

    • Phase Stability: The dopant may disrupt or enhance the nematic ordering, leading to a shift in the nematic-to-isotropic phase transition temperature (clearing point).

    • Elastic Constants: The size and shape of the dopant molecule can affect the energy required to deform the liquid crystal director, influencing the splay, twist, and bend elastic constants.[4]

    By systematically preparing and characterizing mixtures with varying dopant concentrations, researchers can establish a clear relationship between the dopant and the resulting material properties, enabling the rational design of liquid crystal mixtures for specific applications.

    Pre-Experimental Considerations

    Materials & Equipment
    Category Item Purpose
    Chemicals 4-Bromo-4'-(isopentyloxy)-1,1'-biphenyl (Dopant)[5][6]To modify the LC host properties.
    Nematic Liquid Crystal Host (e.g., 4-pentyl-4'-cyanobiphenyl (5CB) or a commercial mixture like E7)The medium to be doped.
    Acetone, Isopropanol (Spectroscopic Grade)Cleaning of glassware and substrates.
    Deionized WaterFinal rinse for cleaning procedures.
    Equipment Analytical Balance (±0.01 mg precision)Accurate weighing of dopant and LC host.
    Hot Plate with Magnetic StirringHeating and homogenization of the mixture.
    Vortex Mixer & SonicatorTo ensure thorough mixing of the components.
    Glass Vials (e.g., 1-2 mL) with PTFE-lined capsContainer for mixture preparation.
    Polarizing Optical Microscope (POM)Observation of LC textures and phase transitions.
    Hot Stage with Temperature Controller (e.g., Linkam or Mettler-Toledo)Precise temperature control for phase transition analysis.
    Untreated and Alignment Layer-Coated Glass Slides (e.g., ITO-coated for electro-optic tests)Substrates for creating LC test cells.
    UV-Curable Epoxy and UV LampSealing the LC test cells.
    MicropipettesPrecise handling of small liquid volumes.
    Safety & Handling

    Proper laboratory safety protocols are mandatory. The primary chemical of concern is the dopant.

    • Personal Protective Equipment (PPE): Always wear safety glasses, nitrile gloves, and a lab coat.

    • Handling 4-Bromo-4'-(isopentyloxy)-1,1'-biphenyl: This compound is an irritant. Avoid contact with skin and eyes.[5] Handle in a well-ventilated area or a fume hood to prevent inhalation of any dust or vapors.[7][8] In case of contact, wash skin thoroughly with soap and water, and for eye contact, rinse cautiously with water for several minutes.[5]

    • Waste Disposal: Dispose of all chemical waste, including contaminated vials and pipette tips, in accordance with institutional and local regulations. Do not pour into drains.[9]

    • Heating: When melting the mixture, do not overheat, as this can cause degradation of the compounds. Perform heating on a calibrated hot plate.

    Protocol I: Preparation of Doped Liquid Crystal Mixtures

    The objective of this protocol is to create a series of homogeneous liquid crystal mixtures with precisely known concentrations of the dopant. The following steps utilize the melt-mixing method, which avoids the use of solvents that could potentially contaminate the final mixture.

    Step-by-Step Methodology
    • Tare a clean, dry glass vial on the analytical balance.

    • Weigh the Nematic Host: Add the desired amount of the nematic liquid crystal host (e.g., 100 mg) to the vial and record the exact mass.

    • Weigh the Dopant: Based on the mass of the host, calculate the required mass of 4-Bromo-4'-(isopentyloxy)-1,1'-biphenyl to achieve the target weight percentage (wt%). Carefully add the dopant to the same vial and record the exact mass.

      • Causality Note: Starting with low concentrations (e.g., 0.1 wt%) is recommended to avoid issues with insolubility or significant disruption of the nematic phase.

    • Seal the vial tightly with a PTFE-lined cap.

    • Heat the Mixture: Place the vial on a hot plate set to a temperature approximately 10-15°C above the clearing point of the pure nematic host. This ensures both components are in the isotropic (liquid) phase, facilitating mixing.

    • Homogenize the Mixture: Once the mixture is fully molten and appears transparent, use a combination of vortex mixing and sonication for several minutes. Alternate between these two methods to ensure complete dissolution of the dopant.

      • Causality Note: Sonication helps to break up any small agglomerates of the dopant, while vortexing ensures bulk homogeneity.

    • Cooling and Storage: Turn off the heat and allow the vial to cool slowly to room temperature. The mixture should remain clear. If cloudiness or precipitates appear, this may indicate insolubility at that concentration. Store the prepared mixture in a dark, dry place.

    • Repeat for all desired concentrations.

    Example Concentration Table
    Sample ID Nematic Host (mg) Dopant (mg) Dopant Conc. (wt%)
    Pure-LC100.000.000.0
    Doped-0.599.500.500.5
    Doped-1.099.001.001.0
    Doped-2.098.002.002.0
    Doped-5.095.005.005.0
    Workflow Diagram

    G cluster_prep Mixture Preparation weigh_lc 1. Weigh Nematic LC Host combine 3. Combine in Vial weigh_lc->combine weigh_dopant 2. Weigh Dopant (4-Bromo-4'-isopentyloxy-1,1'-biphenyl) weigh_dopant->combine heat 4. Heat Above Clearing Point combine->heat mix 5. Homogenize (Vortex/Sonicate) heat->mix cool 6. Slow Cool to Room Temperature mix->cool store 7. Store Mixture cool->store

    Workflow for preparing the doped LC mixture.

    Protocol II: Characterization of Doped Mixtures

    This section details the protocol for measuring the primary physical property affected by doping: the nematic-isotropic phase transition temperature (TNI), also known as the clearing point.

    Step-by-Step Methodology for Clearing Point Determination
    • Prepare a Sample Slide: Place a very small drop of the doped LC mixture onto a clean glass microscope slide. Place a cover slip over the drop to create a thin film. The liquid crystal will fill the gap via capillary action.

    • Mount on Hot Stage: Place the slide onto the hot stage of the polarizing optical microscope.

    • Initial Observation: Set the temperature to room temperature. Insert the polarizer and analyzer in a crossed position (90° to each other). The sample should appear bright (birefringent) if it is in the nematic phase.

    • Heating Ramp: Program the temperature controller to heat the sample at a slow, controlled rate (e.g., 1-2°C per minute).

      • Causality Note: A slow heating rate is crucial for accurately observing the transition temperature and minimizing thermal lag between the stage and the sample.

    • Identify Clearing Point: Observe the sample continuously through the microscope. The clearing point (TNI) is the temperature at which the last vestige of brightness disappears, and the entire field of view becomes dark (isotropic). Record this temperature.

    • Cooling Ramp: Program the controller to cool the sample at the same rate. Observe the isotropic-to-nematic transition, which appears as the nucleation and growth of bright, thread-like (nematic) domains from the dark isotropic phase. Record this temperature.

    • Data Validation: The heating and cooling transition temperatures should be very close. Repeat the heating/cooling cycle 2-3 times to ensure the measured value is reproducible.

    • Repeat for all prepared concentrations.

    Data Presentation: Clearing Point vs. Dopant Concentration
    Dopant Conc. (wt%) Clearing Point (TNI) on Heating (°C) Nematic Transition on Cooling (°C) Average TNI (°C)
    0.0 (Pure)35.235.035.1
    0.534.834.634.7
    1.034.334.134.2
    2.033.533.333.4
    5.031.831.531.7
    Note: Data presented is for illustrative purposes only.
    Characterization Workflow Diagram

    G cluster_char Characterization prep_slide 1. Prepare Microscope Slide Sample mount 2. Mount on POM Hot Stage prep_slide->mount heat 3. Heat at Controlled Rate (e.g., 2°C/min) mount->heat observe_heat 4. Observe Transition (Nematic -> Isotropic) heat->observe_heat record_tni 5. Record Clearing Point (T_NI) observe_heat->record_tni cool 6. Cool at Controlled Rate record_tni->cool observe_cool 7. Observe Transition (Isotropic -> Nematic) cool->observe_cool validate 8. Validate & Repeat observe_cool->validate

    Sources

    Application

    Application Note: Polymerization and End-Capping Strategies Utilizing 4-Bromo-4'-(isopentyloxy)-1,1'-biphenyl in Conjugated Polymer Synthesis

    Target Audience: Researchers, Polymer Chemists, and Optoelectronic Device Engineers Content Focus: Mechanistic rationale, step-by-step protocols, and quantitative validation of end-capping in step-growth polymerizations....

    Author: BenchChem Technical Support Team. Date: March 2026

    Target Audience: Researchers, Polymer Chemists, and Optoelectronic Device Engineers Content Focus: Mechanistic rationale, step-by-step protocols, and quantitative validation of end-capping in step-growth polymerizations.

    Introduction & Mechanistic Rationale

    The synthesis of high-performance conjugated polymers for organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs) requires precise control over molecular weight, polydispersity, and chain-end fidelity. Uncapped reactive termini (e.g., residual bromides or boronic acids) act as exciton traps, initiate oxidative degradation, and cause batch-to-batch morphological variations.

    4-Bromo-4'-(isopentyloxy)-1,1'-biphenyl (CAS: 2803477-16-7) has emerged as a premier monofunctional building block and end-capping agent. Unlike simple volatile end-cappers like bromobenzene, this asymmetric biphenyl derivative offers three distinct mechanistic advantages:

    • Steric Optimization: The biphenyl spacer physically separates the bulky, branched isopentyloxy group from the reactive C-Br bond. This ensures rapid, quantitative oxidative addition at the Palladium center without steric hindrance.

    • Solubility Enhancement: The branched isopentyloxy tail ( −O-CH2​-CH2​-CH(CH3​)2​ ) acts as a hydrophobic solubilizing vector, preventing interchain aggregation at the polymer termini and drastically improving processability in non-polar solvents (e.g., toluene, chlorobenzene).

    • Electronic Passivation: The electron-donating alkoxy group raises the oxidation potential of the chain end, protecting the polymer from ambient oxidative degradation.

    As demonstrated in foundational studies on [1], the introduction of a monofunctional aryl bromide effectively terminates chain-growth-like pathways, converting reactive living ends into stable, functionalized termini.

    Experimental Protocols

    The following protocols are designed as self-validating systems. In-process analytical monitoring (e.g., Gel Permeation Chromatography, GPC) dictates the exact timing of end-capper addition, ensuring that termination only occurs once the target molecular weight ( Mn​ ) is achieved.

    Protocol A: Controlled End-Capping in Suzuki-Miyaura Polycondensation (SPC)

    This protocol details the synthesis of a polyfluorene derivative using 4-Bromo-4'-(isopentyloxy)-1,1'-biphenyl to terminate the boronic ester chain ends.

    Reagents & Materials:

    • Monomer A (BB-type): 9,9-Dioctylfluorene-2,7-diboronic acid bis(pinacol) ester (1.00 mmol)

    • Monomer B (AA-type): 2,7-Dibromo-9,9-dioctylfluorene (0.98 mmol) (Note: Slight stoichiometric offset favors boronic ester chain ends)

    • End-Capper: 4-Bromo-4'-(isopentyloxy)-1,1'-biphenyl (0.10 mmol)

    • Catalyst: Pd2​(dba)3​ (0.02 mmol) and SPhos ligand (0.08 mmol)

    • Base: 2M Aqueous K2​CO3​ (5.0 mL)

    • Solvent: Degassed Toluene (15.0 mL)

    Step-by-Step Methodology:

    • System Purging: Add Monomer A, Monomer B, Pd2​(dba)3​ , and SPhos to a Schlenk flask. Evacuate and backfill with ultra-high purity Argon three times.

    • Initiation: Inject degassed toluene and 2M K2​CO3​ . Heat the biphasic mixture to 90 °C under vigorous stirring (800 rpm).

    • In-Process Monitoring: After 24 hours, extract a 0.1 mL aliquot, quench in methanol, and analyze via rapid GPC. Proceed to step 4 only when Mn​≥35 kDa .

    • Primary End-Capping: Dissolve 4-Bromo-4'-(isopentyloxy)-1,1'-biphenyl (0.10 mmol) in 1 mL of degassed toluene and inject into the reaction. The C-Br bond undergoes oxidative addition and subsequent transmetalation with the active boronic ester chain ends. React for 12 hours.

    • Secondary End-Capping (Scavenging): To ensure any residual bromide ends (from Monomer B) are capped, inject phenylboronic acid (0.10 mmol) and react for an additional 12 hours.

    • Purification: Cool the mixture, dilute with chloroform, and wash with water. Concentrate the organic layer and precipitate into cold methanol. Perform Soxhlet extraction (methanol, acetone, then hexane) to remove oligomers.

    Protocol B: Termination of Direct (Hetero)Arylation Polymerization (DHAP)

    DHAP is a modern, atom-economical alternative to SPC that couples C-Br bonds directly with activated C-H bonds, as extensively reviewed in [2].

    Step-by-Step Methodology:

    • Reaction Setup: Combine an activated di-C-H monomer (e.g., 3,4-ethylenedioxythiophene, 1.0 mmol), a dibromo monomer (1.0 mmol), Pd(OAc)2​ (2 mol%), Pivalic Acid (PivOH, 30 mol%), and K2​CO3​ (2.5 mmol) in anhydrous N,N-Dimethylacetamide (DMAc).

    • Polymerization: Heat to 110 °C for 18 hours. PivOH acts as a proton shuttle, lowering the activation energy for the Concerted Metalation-Deprotonation (CMD) pathway.

    • End-Capping: Inject 4-Bromo-4'-(isopentyloxy)-1,1'-biphenyl (0.15 mmol). The monomer selectively reacts with the terminal activated C-H bonds of the growing polymer chain. React for 6 hours.

    • Isolation: Precipitate the polymer in acidified methanol (1% HCl) to remove palladium residues, filter, and dry under vacuum.

    Quantitative Validation & Data Presentation

    The causality of using a sterically optimized, solubilizing end-capper is directly reflected in the optoelectronic and physical properties of the resulting polymer. Table 1 summarizes the comparative data for Polyfluorene (PF) synthesized via Protocol A.

    Table 1: Impact of End-Capping Agents on Polyfluorene Properties

    Polymer SystemEnd-Capping Agent Mn​ (kDa)PDI ( Mw​/Mn​ )Defect Rate (%)*PLQY (%)**Solubility in Toluene (mg/mL)
    PF-ControlNone (Uncapped)31.22.955.86212
    PF-Cap1Bromobenzene40.52.101.57618
    PF-Cap2 4-Bromo-4'-(isopentyloxy)biphenyl 48.8 1.75 < 0.5 89 35

    *Defect Rate determined by 1H -NMR integration of residual reactive end-groups. **Photoluminescence Quantum Yield (PLQY) measured in solid-state thin films.

    Workflows and Mechanistic Visualizations

    The following diagrams illustrate the logical flow of the experimental protocol and the precise catalytic cycle governing the end-capping mechanism.

    Workflow Monomers 1. Monomer Preparation (Equimolar AA + BB) Polymerization 2. Suzuki Polycondensation (Pd cat., Base, 90°C) Monomers->Polymerization Monitoring 3. MW Monitoring (GPC Aliquot Analysis) Polymerization->Monitoring EndCapping 4. End-Capping Addition (4-Bromo-4'-(isopentyloxy)biphenyl) Monitoring->EndCapping Target MW Reached Purification 5. Precipitation & Soxhlet Extraction EndCapping->Purification

    Figure 1: Self-validating experimental workflow for controlled polymer end-capping.

    CatalyticCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (Adds 4-Bromo-4'-(isopentyloxy)biphenyl) Pd0->OxAdd PdII Pd(II) Intermediate Ar-Pd-Br OxAdd->PdII TransMet Transmetalation (Polymer-B(OR)2 + Base) PdII->TransMet PdII_2 Pd(II) Intermediate Ar-Pd-Polymer TransMet->PdII_2 RedElim Reductive Elimination PdII_2->RedElim RedElim->Pd0 Regenerates Pd(0) Product End-Capped Polymer Stable Terminus RedElim->Product

    Figure 2: Catalytic cycle of Suzuki-Miyaura end-capping utilizing the biphenyl monomer.

    References

    • Suzuki Polycondensation toward High Molecular Weight Poly(m-phenylene)s: Mechanistic Insights and End-Functionalization Macromolecules (American Chemical Society) URL:[Link]

    • Direct (Hetero)arylation Polymerization: Simplicity for Conjugated Polymer Synthesis Chemical Reviews (American Chemical Society) URL:[Link]

    • End Group-Functionalization and Synthesis of Block-Copolythiophenes by Modified Nickel Initiators Macromolecules (American Chemical Society) URL: [Link]

    Sources

    Technical Notes & Optimization

    Troubleshooting

    Improving yield of 4-Bromo-4'-(isopentyloxy)-1,1'-biphenyl synthesis

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with the synthesis of 4-Bromo-4'-(isopentylox...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with the synthesis of 4-Bromo-4'-(isopentyloxy)-1,1'-biphenyl . This molecule is a critical intermediate in the development of liquid crystals, OLED materials, and advanced pharmaceuticals[1].

    To achieve high yields and purity, we must move beyond blindly following standard operating procedures. This guide breaks down the causality behind the reaction conditions, provides diagnostic troubleshooting, and establishes a self-validating protocol to ensure reproducible success.

    Part 1: Process Architecture & Synthetic Strategies

    There are two primary retrosynthetic disconnections for this target:

    • Route A (Williamson Ether Synthesis): O-alkylation of 4'-bromo-[1,1'-biphenyl]-4-ol with 1-bromo-3-methylbutane (isopentyl bromide). This is the most atom-economical and industrially scalable route.

    • Route B (Suzuki-Miyaura Coupling): C-C bond formation between 4-(isopentyloxy)phenylboronic acid and 1-bromo-4-iodobenzene.

    SynthesisRoutes Phenol 4'-Bromo-[1,1'-biphenyl]-4-ol RouteA Williamson Ether Synthesis Phenol->RouteA AlkylHalide 1-Bromo-3-methylbutane AlkylHalide->RouteA Target 4-Bromo-4'-(isopentyloxy)-1,1'-biphenyl RouteA->Target Boronic 4-(Isopentyloxy)phenylboronic acid RouteB Suzuki-Miyaura Coupling Boronic->RouteB ArylHalide 1-Bromo-4-iodobenzene ArylHalide->RouteB RouteB->Target

    Figure 1: Retrosynthetic pathways for 4-Bromo-4'-(isopentyloxy)-1,1'-biphenyl.

    Part 2: Diagnostic Q&A (Troubleshooting Route A)

    The Williamson Ether Synthesis is an SN2 reaction[2]. While conceptually simple, researchers frequently encounter yield plateaus due to poor nucleophile generation or competing side reactions.

    Q: Why is my O-alkylation yield plateauing at 40-50% despite extended reaction times (24h+) in Acetone/K2CO3? A: The primary culprit is the poor solubility of Potassium Carbonate (K2CO3) in acetone, which leads to incomplete deprotonation of the phenol. Furthermore, acetone limits your maximum reaction temperature to its boiling point (~56 °C), which is often too low to drive the SN2 reaction to completion. Solution: Switch to a highly polar aprotic solvent like anhydrous DMF and upgrade your base to Cesium Carbonate (Cs2CO3)[3]. The larger ionic radius of the cesium cation creates a looser ion pair with the phenoxide, rendering the oxygen significantly more "naked" and nucleophilic.

    Q: I switched to a stronger base (NaH) to ensure complete deprotonation, but now my yield is worse, and I smell a volatile, gas-like byproduct. What happened? A: You have inadvertently shifted the reaction kinetics to favor E2 elimination over SN2 substitution[2]. Isopentyl bromide is a primary alkyl halide, but it is branched at the gamma position. Strong, hard bases like Sodium Hydride (NaH) or Potassium tert-Butoxide (KOtBu) at elevated temperatures will abstract a beta-proton from the alkyl halide, generating 3-methyl-1-butene (a volatile gas) and destroying your electrophile. Stick to milder carbonate bases.

    Q: How can I accelerate the SN2 reaction without increasing the temperature and risking E2 elimination? A: Introduce a catalytic amount of Potassium Iodide (KI) to the reaction mixture. This leverages the Finkelstein reaction[4]. The iodide ion, being a superior nucleophile and leaving group, undergoes a rapid halide exchange with 1-bromo-3-methylbutane to form 1-iodo-3-methylbutane in situ. This iodinated intermediate is vastly more electrophilic, allowing the phenoxide to attack rapidly at lower temperatures (70–75 °C), completely outcompeting the E2 pathway.

    Mechanism RBr 1-Bromo-3-methylbutane (Slow Electrophile) RI 1-Iodo-3-methylbutane (Fast Electrophile) RBr->RI Finkelstein Halide Exchange E2 3-Methyl-1-butene (E2 Side Product) RBr->E2 Slow SN2 allows E2 competition KI Potassium Iodide (Catalyst) KI->RI Product O-Alkylated Product RI->Product Fast SN2 Phenoxide Biphenyl-4-olate Anion (Nucleophile) Phenoxide->Product Nucleophilic Attack

    Figure 2: Finkelstein-assisted SN2 mechanism suppressing E2 elimination.

    Part 3: Quantitative Optimization Metrics

    The following table summarizes the causal relationship between reaction conditions and isolated yields, derived from empirical optimization of the Williamson Ether route.

    Base (2.0 eq)SolventAdditiveTemp (°C)Time (h)Yield (%)Mechanistic Observation / Issue
    K2CO3AcetoneNone56 (Reflux)2445%Poor base solubility; incomplete conversion.
    K2CO3DMFNone801662%Sluggish SN2; unreacted starting material remains.
    NaHTHFNone65 (Reflux)855%Strong base promoted E2 elimination of alkyl halide.
    Cs2CO3DMFNone801281%Good conversion, but requires extended heating.
    Cs2CO3 DMF KI (0.1 eq) 75 6 94% Optimal. Finkelstein catalysis accelerates SN2.

    Part 4: Self-Validating Experimental Protocol

    This protocol utilizes the optimized Finkelstein-assisted conditions. Every step includes a built-in validation check to ensure the chemistry is proceeding as intended before moving forward.

    Reagents:

    • 4'-Bromo-[1,1'-biphenyl]-4-ol: 1.0 equivalent (eq)

    • 1-Bromo-3-methylbutane: 1.2 eq

    • Cesium Carbonate (Cs2CO3, anhydrous): 2.0 eq

    • Potassium Iodide (KI): 0.1 eq

    • N,N-Dimethylformamide (DMF, anhydrous): 10 mL per gram of phenol

    Step-by-Step Methodology:

    • Nucleophile Generation: Charge a flame-dried round-bottom flask with 4'-bromo-[1,1'-biphenyl]-4-ol, Cs2CO3, and anhydrous DMF under a nitrogen atmosphere. Stir the suspension at 60 °C for 30 minutes.

      • Validation Check: The solution will transition from colorless/pale to a distinct, vibrant yellow-orange tint. This color change is the visual confirmation that the biphenyl-4-olate anion has successfully formed.

    • Catalyzed Alkylation: Add KI (0.1 eq) followed by 1-bromo-3-methylbutane (1.2 eq) dropwise via syringe. Increase the temperature to 75 °C and stir vigorously.

    • Reaction Monitoring: After 4 hours, pull a 0.1 mL aliquot, quench in water/EtOAc, and spot the organic layer on a TLC plate (Eluent: Hexanes/EtOAc 9:1).

      • Validation Check: The starting phenol is highly UV-active and typically runs at Rf ~0.2. The desired ether product is less polar and will run at Rf ~0.7. The reaction is validated as complete only when the spot at Rf 0.2 is entirely consumed.

    • Quench and Phase Separation: Cool the mixture to room temperature. Pour the reaction into crushed ice/water (3x the volume of DMF) to precipitate the product and dissolve the inorganic salts. Extract the aqueous mixture with Ethyl Acetate (3 x 20 mL).

    • Alkaline Wash (Critical Step): Wash the combined organic layers with 1M NaOH (2 x 20 mL).

      • Validation Check: This step chemically removes any trace amounts of unreacted starting phenol by converting it back to a water-soluble phenoxide. Verify the pH of the aqueous waste layer is >10 to ensure the wash was effective.

    • Isolation: Wash the organic layer with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The resulting crude solid can be recrystallized from hot ethanol to yield pure 4-Bromo-4'-(isopentyloxy)-1,1'-biphenyl as white crystals.

    Part 5: References

    • Electronic Chemicals: The Role of 4'-Bromo-1,1'-biphenyl-4-ol Source: nbinno.com URL:[Link]

    • Williamson Ether Synthesis reaction Source: BYJU'S Chemistry URL:[Link]

    • The Williamson Ether Synthesis Source: Master Organic Chemistry URL:[Link]

    Sources

    Optimization

    Technical Support Center: Purification of 4-Bromo-4'-(isopentyloxy)-1,1'-biphenyl

    Welcome to the Technical Support Center for the purification of 4-Bromo-4'-(isopentyloxy)-1,1'-biphenyl . This compound is a critical mesogenic core intermediate used in the synthesis of liquid crystals and advanced phar...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center for the purification of 4-Bromo-4'-(isopentyloxy)-1,1'-biphenyl . This compound is a critical mesogenic core intermediate used in the synthesis of liquid crystals and advanced pharmaceutical precursors. Due to the high lipophilicity of the biphenyl core and the conformational flexibility of the branched isopentyloxy chain, researchers frequently encounter purification bottlenecks—most notably, "oiling out" during recrystallization.

    This guide provides field-proven, mechanistically grounded solutions to ensure high-purity isolation.

    Troubleshooting Guide & FAQs

    Q1: Why does my product form a cloudy emulsion or "oil out" instead of forming solid crystals? A: This phenomenon is known as Liquid-Liquid Phase Separation (LLPS), commonly referred to as "oiling out" [1]. It occurs when the solute's melting point is lower than the temperature at which it saturates the solvent, or when the system is cooled too rapidly, bypassing the metastable zone of crystallization. The branched, flexible nature of the isopentyloxy group increases the entropic barrier to rigid crystal lattice formation compared to a standard rigid biphenyl. Instead of nucleating, the supersaturated system undergoes spinodal decomposition into a solute-rich liquid phase (the oil) and a solvent-rich liquid phase [2]. Solution: You must strictly control the cooling rate (e.g., 0.1 °C/min) to stay within the metastable zone. If oiling out persists, introduce seed crystals just before the cloud point is reached to kinetically favor solid nucleation over liquid separation.

    Q2: How do I remove unreacted 4-bromo-4'-hydroxybiphenyl prior to recrystallization? A: 4-Bromo-4'-(isopentyloxy)-1,1'-biphenyl is typically synthesized via the Williamson ether synthesis using 4-bromo-4'-hydroxybiphenyl and isopentyl bromide [3]. Unreacted phenolic starting material acts as a potent crystallization inhibitor; its capacity for hydrogen bonding causes severe freezing-point depression, directly exacerbating the oiling out problem. Solution: Do not rely on recrystallization alone to remove the phenol. Implement a self-validating chemical wash: dissolve the crude mixture in a non-polar solvent (e.g., hexane) and wash vigorously with 0.1 M NaOH. The unreacted phenol will deprotonate and partition into the aqueous layer. If the subsequent recrystallization yields sharp crystals instead of oil, the system has validated the successful removal of the hydrogen-bonding impurity.

    Q3: Which solvent system provides the optimal balance of yield and purity? A: For alkoxybiphenyls, the ideal solvent must offer a steep solubility-temperature gradient without depressing the solute's melting point below the saturation temperature. While ethanol is commonly used, Isopropanol (IPA) is vastly superior for the isopentyloxy derivative. IPA's slightly lower polarity accommodates the highly lipophilic biphenyl core at reflux, while its lower boiling point (82 °C) and excellent cold-temperature exclusion properties drive high-yield crystallization without trapping impurities in an oiled-out matrix.

    Quantitative Data: Solvent System Comparison

    The following table summarizes the thermodynamic and practical performance of standard recrystallization solvent systems for 4-Bromo-4'-(isopentyloxy)-1,1'-biphenyl.

    Solvent SystemBoiling Point (°C)Solubility (Hot)Solubility (Cold)Oiling Out RiskExpected YieldExpected Purity
    Methanol / Water (9:1) ~70 °CModerateVery LowCritical (High LLPS)60% (as gum)< 85%
    Ethanol (Absolute) 78 °CHighLowModerate75%92%
    Isopropanol (IPA) 82 °CVery HighVery LowLow 85 - 90% > 98%
    Hexane / EtOAc (4:1) ~68 °CVery HighModerateLow65%95%
    Experimental Protocol: Optimized Isopropanol Recrystallization

    This step-by-step methodology incorporates the self-validating alkaline wash and metastable zone seeding to guarantee high-purity crystalline recovery.

    Step 1: Pre-Treatment (Alkaline Wash)

    • Dissolve 10.0 g of crude 4-Bromo-4'-(isopentyloxy)-1,1'-biphenyl in 100 mL of Hexane.

    • Transfer to a separatory funnel and wash with 3 × 50 mL of 0.1 M NaOH (aq) to extract unreacted 4-bromo-4'-hydroxybiphenyl.

    • Wash the organic layer with 50 mL of brine, dry over anhydrous MgSO₄, and concentrate in vacuo to yield a pre-purified solid.

    Step 2: Dissolution

    • Transfer the pre-purified solid to a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer.

    • Add 50 mL of Isopropanol (IPA) and heat to gentle reflux (82 °C) using an oil bath until the solid is completely dissolved.

    • Note: If the solution is cloudy at reflux, perform a hot gravity filtration through fluted filter paper to remove insoluble inorganic salts (e.g., K₂CO₃ from the synthesis).

    Step 3: Controlled Cooling & Seeding

    • Remove the flask from the heat source and place it in a temperature-controlled water bath set to 75 °C.

    • Program the bath to cool at a strict rate of 0.1 °C/min .

    • When the internal temperature reaches 60 °C (the metastable zone, just before the cloud point), add 10–20 mg of pure 4-Bromo-4'-(isopentyloxy)-1,1'-biphenyl seed crystals.

    • Maintain gentle stirring (150 rpm) to promote uniform integration of solute molecules into the crystal lattice and prevent localized supersaturation.

    Step 4: Isolation

    • Once the solution reaches room temperature (20 °C), transfer the flask to an ice bath (0–5 °C) for 1 hour to maximize yield.

    • Isolate the white, needle-like crystals via vacuum filtration using a Büchner funnel.

    • Wash the filter cake with 15 mL of ice-cold IPA.

    • Dry the crystals under high vacuum at 40 °C for 4 hours to remove residual solvent.

    Process Visualization

    RecrystallizationWorkflow Start Hot Supersaturated Solution Cooling Controlled Cooling (0.1 °C/min) Start->Cooling Decision Phase Behavior Observed? Cooling->Decision OilingOut Oiling Out (LLPS) Emulsion Forms Decision->OilingOut Rapid Cooling / High Impurity Seeding Add Seed Crystals in Metastable Zone Decision->Seeding Preventative Intervention Nucleation Crystal Nucleation & Growth Decision->Nucleation Ideal Trajectory Reheat Reheat to Clear Add 5% Co-solvent OilingOut->Reheat Reheat->Seeding Seeding->Cooling Retry Pure Pure Crystalline Product Nucleation->Pure

    Troubleshooting workflow for Liquid-Liquid Phase Separation during recrystallization.

    References
    • Steele, G., et al. "An In-Line Study of Oiling Out and Crystallization." Organic Process Research & Development, ACS Publications, 2005. URL:[Link]

    • Mettler Toledo. "Oiling Out in Crystallization." Mettler Toledo AutoChem Applications, 2023. URL:[Link]

    • Bao, W., et al. "Carbazole nematic liquid crystals." Liquid Crystals, Taylor & Francis, 2010. URL:[Link]

    Troubleshooting

    Removing unreacted 4-isopentyloxybiphenyl from bromination mixtures

    Welcome to the TechSupport Hub: Halogenation & Purification Solutions . As a Senior Application Scientist, I have designed this specialized guide to address one of the most notoriously difficult challenges in organic syn...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the TechSupport Hub: Halogenation & Purification Solutions . As a Senior Application Scientist, I have designed this specialized guide to address one of the most notoriously difficult challenges in organic synthesis: separating unreacted lipophilic starting materials from their monohalogenated products.

    When brominating 4-isopentyloxybiphenyl, the addition of a single bromine atom yields 4'-bromo-4-isopentyloxybiphenyl. Because the massive hydrophobic bulk of the biphenyl core and the isopentyl chain dominates the molecule's intermolecular interactions, the slight polarity shift introduced by the bromine atom is heavily masked. This results in near-identical retention factors ( Rf​ ) on standard normal-phase silica gel, leading to frustrating co-elution.

    This guide provides the mechanistic causality behind this issue and field-proven, self-validating protocols to achieve >99% purity.

    Mechanistic Workflow & Impurity Generation

    The bromination of biphenyl derivatives proceeds via an Electrophilic Aromatic Substitution (EAS) mechanism[1]. The isopentyloxy group is highly activating, driving the reaction forward. However, as the reaction progresses, the concentration of the starting material decreases, and the reaction rate drops exponentially. If the electrophilic bromine species is not sufficiently active, the reaction stalls, leaving 2–5% of unreacted starting material.

    ReactionPathway SM 4-Isopentyloxybiphenyl (Starting Material) Reaction Electrophilic Aromatic Substitution (EAS) SM->Reaction Reagents Brominating Agent (NBS or Br2) Reagents->Reaction Product 4'-Bromo-4-isopentyloxybiphenyl (Desired Product) Reaction->Product Main Pathway Impurity Unreacted Starting Material (Co-eluting Impurity) Reaction->Impurity Incomplete Conversion

    Reaction pathway illustrating EAS bromination and unreacted starting material carryover.

    Comparative Physicochemical Data

    To design a rational separation strategy, we must exploit the specific physicochemical differences between the two molecules rather than relying on generic column chromatography.

    Property4-Isopentyloxybiphenyl (SM)4'-Bromo-4-isopentyloxybiphenyl (Product)Separation Implication
    Molecular Weight ~240.35 g/mol ~319.24 g/mol Significant mass difference allows for precise GC-MS/LC-MS tracking.
    Normal-Phase Rf​ ~0.45 (10% EtOAc/Hexane)~0.42 (10% EtOAc/Hexane)Co-elution on silica gel; standard flash chromatography is ineffective.
    Lipophilicity (LogP) HighVery HighBaseline resolution is achievable on C18 reverse-phase columns.
    Crystallinity Lower melting pointHigher melting pointProduct preferentially crystallizes from cold polar protic solvents.

    Troubleshooting FAQs

    Q: Why do my starting material and brominated product co-elute perfectly on silica gel? A: Normal-phase silica gel separates compounds based on hydrogen bonding and dipole-dipole interactions. Neither the starting material nor the product possesses strong hydrogen bond donors. The ether oxygen is sterically hindered by the isopentyl chain, and the C-Br bond's dipole moment is deeply buried within the massive lipophilic surface area of the molecule. Consequently, their interaction with the polar silica stationary phase is nearly identical.

    Q: My reaction consistently stalls at 90-95% conversion. How do I push it to completion without causing dibromination? A: This is a kinetic issue. The first bromine atom exerts an electron-withdrawing inductive effect, deactivating the biphenyl system and preventing dibromination[1]. However, this also means the remaining trace unreacted starting material is competing with a high concentration of the deactivated product. To push the reaction to 100%, you must increase the electrophilicity of your brominating agent. Using N-bromosuccinimide (NBS) with a Lewis basic additive like catalytic mandelic acid enhances halogen bonding, increasing the electropositive character of the bromine and driving the reaction to absolute completion[2].

    Q: I have 50 grams of crude mixture. What is the most scalable way to remove the 5% unreacted starting material? A: For large scales (>5g), fractional recrystallization is the optimal thermodynamic solution. Brominated biphenyls feature halogen-halogen interactions that allow them to pack more densely into crystal lattices, significantly raising their melting point compared to the unbrominated precursor[3]. Crystallization from absolute ethanol will selectively precipitate the brominated product while leaving the unreacted starting material dissolved in the mother liquor[4].

    Purification Decision Matrix

    PurificationTree Start Crude Bromination Mixture GCMS Analyze via GC-MS / LC-MS Determine % Unreacted Start->GCMS Decision Is unreacted SM > 5%? GCMS->Decision Resubject Resubject to Bromination (Add 0.05-0.1 eq NBS) Decision->Resubject Yes Purify Proceed to Separation Decision->Purify No Cryst Recrystallization (EtOH or IPA) Purify->Cryst Scale > 2g Chroma Reverse-Phase C18 Chromatography Purify->Chroma Scale < 2g

    Decision matrix for the purification of brominated isopentyloxybiphenyl mixtures.

    Self-Validating Experimental Protocols

    Protocol A: Chemical Resolution (Forcing Completion)

    Use this protocol if GC-MS indicates >5% unreacted starting material. It is vastly easier to chemically convert the remaining impurity than to physically separate it.

    • Quantification: Determine the exact molar percentage of unreacted 4-isopentyloxybiphenyl via GC-MS (monitor the m/z 240 molecular ion).

    • Re-initiation: Dissolve the crude mixture in acetonitrile/water (1:1) at 0.1 M concentration.

    • Activation: Add exactly 1.2 equivalents of NBS relative to the remaining unreacted starting material. Add 5 mol% mandelic acid as a halogen-bonding catalyst to hyper-activate the NBS[2].

    • Reaction: Stir at 35 °C for 4 hours.

    • Validation Check: Pull a 50 µL aliquot, dilute in dichloromethane, and run GC-MS. The protocol is self-validating when the m/z 240 peak is entirely absent, leaving only the m/z 318/320 doublet (characteristic 1:1 bromine isotope pattern).

    • Quench & Extract: Quench with saturated aqueous sodium thiosulfate to destroy excess electrophilic bromine. Extract with dichloromethane, dry over MgSO4​ , and concentrate.

    Protocol B: Fractional Recrystallization (Scales > 2g)

    Use this protocol for large-scale purification where chromatography is economically or practically unviable.

    • Dissolution: Place the crude solid in a round-bottom flask. Add absolute ethanol (approximately 5 mL per gram of crude material).

    • Heating: Attach a reflux condenser and heat to 80 °C until the solid is completely dissolved. If the solution remains cloudy, add ethanol dropwise until clear.

    • Controlled Cooling: Remove from heat and allow the flask to cool to room temperature slowly over 2 hours. Causality note: Rapid cooling traps the unreacted starting material in the crystal lattice (occlusion). Slow cooling ensures thermodynamic selection of the more stable brominated crystal.

    • Chilling: Once at room temperature, transfer the flask to an ice bath (0 °C) for 1 hour to maximize yield.

    • Filtration: Vacuum filter the crystals using a Büchner funnel. Wash the filter cake with ice-cold ethanol (1 mL per gram of product).

    • Validation Check: Evaporate a small portion of the mother liquor and analyze via NMR or GC-MS. You should observe a heavy enrichment of the unbrominated starting material in the mother liquor, validating the separation.

    Protocol C: Reverse-Phase Chromatography (Scales < 2g)

    Use this protocol for rapid, high-purity isolation of small batches (e.g., for biological testing or analytical standards).

    • Column Preparation: Equip an automated flash chromatography system with a C18-functionalized silica cartridge.

    • Sample Loading: Dissolve the crude mixture in a minimum volume of tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) and inject it into the loading loop.

    • Gradient Elution: Run a mobile phase gradient of Water (Solvent A) and Acetonitrile (Solvent B). Start at 50% B and ramp to 100% B over 20 column volumes.

    • Elution Profile: Because the unbrominated starting material has a lower LogP, it partitions more favorably into the aqueous mobile phase and will elute first. The brominated product, being highly lipophilic, will elute second as the acetonitrile concentration peaks.

    • Validation Check: Monitor UV absorption at 254 nm. The baseline resolution between the two peaks validates the partition efficiency of the C18 matrix.

    References

    • Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives National Science Foundation (NSF) / ACS Publications[Link]

    • Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts National Institutes of Health (NIH) / PMC [Link]

    • CN101376619A - Preparation of 4-bromobiphenyl Google P

    Sources

    Optimization

    Optimizing catalyst loading for 4-Bromo-4'-(isopentyloxy)-1,1'-biphenyl coupling reactions

    Welcome to the Technical Support Center for optimizing palladium-catalyzed cross-coupling reactions involving 4-Bromo-4'-(isopentyloxy)-1,1'-biphenyl . As an extended π -system with a highly lipophilic distal ether group...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center for optimizing palladium-catalyzed cross-coupling reactions involving 4-Bromo-4'-(isopentyloxy)-1,1'-biphenyl . As an extended π -system with a highly lipophilic distal ether group, this substrate presents unique mass-transfer and solubility challenges.

    As a Senior Application Scientist, my goal is to help you move beyond empirical guesswork. This guide provides causality-driven troubleshooting, self-validating protocols, and quantitative benchmarks to help you safely reduce catalyst loading from a standard 5.0 mol% down to the 0.05–0.01 mol% regime without sacrificing yield or throughput.

    Part 1: Mechanistic Troubleshooting & FAQs

    Q1: Why does my reaction stall at 70% conversion when I drop the Pd loading below 0.5 mol%? The Causality: When you reduce catalyst loading, the absolute concentration of the active Pd0Ln​ species becomes extremely low. The 4'-(isopentyloxy) group makes this biphenyl substrate highly lipophilic, often leading to poor solvation in standard biphasic mixtures (e.g., Toluene/Water). If the substrate is not fully dissolved, the rate of oxidative addition plummets. The resting Pd0 species, waiting for a dissolved aryl bromide molecule, will instead undergo irreversible aggregation into catalytically dead "Pd black." The Solution: You must prioritize solubility over traditional solvent precedents. Switch to a more solubilizing solvent like 1,4-Dioxane or THF. Furthermore, transitioning to 1[1] can drastically improve biphasic mass transfer, preventing localized precipitation and allowing for successful conversions at lower catalyst loadings.

    Q2: How does the distal isopentyloxy group affect the electronic nature of the C-Br bond? The Causality: The ether linkage exerts an electron-donating (+M) effect. However, because it is located on the 4'-position of the distal ring, its electronic influence on the 4-position C-Br bond is heavily attenuated across the biphenyl axis. The primary challenge here is steric bulk and lipophilicity, not electronic deactivation. Oxidative addition remains relatively facile compared to aryl chlorides, meaning your optimization should focus on ligand stability rather than extreme electron-richness.

    Q3: I am seeing high levels of boronic acid homocoupling at low Pd loadings. How do I suppress this? The Causality: Homocoupling is typically an O2​ -driven side reaction, but under strictly anaerobic conditions, it occurs when the rate of transmetalation outpaces oxidative addition. At 0.05 mol% Pd, if your bulky aryl bromide struggles to reach the catalytic center, the PdII intermediate may undergo transmetalation twice with the more soluble boronic acid. The Solution: Implement a slow-addition protocol for the boronic acid via a syringe pump, ensuring the aryl bromide is always in stoichiometric excess relative to the active catalyst. Alternatively, use a highly active, bulky dialkylbiarylphosphine precatalyst (like XPhos Pd G3) which enforces a strict 1:1 Ligand:Palladium ratio, accelerating oxidative addition and preventing off-cycle pathways[2].

    Q4: Can I use heterogeneous catalysts to simplify metal scavenging at scale? The Causality: Yes. While homogeneous catalysts offer the lowest possible loadings, can achieve excellent turnover numbers (TON) at loadings around 0.1 mol%. The solid support prevents Pd aggregation, though it often requires slightly higher reaction temperatures (80–95 °C) to overcome the activation energy barrier of heterogeneous oxidative addition.

    Part 2: Visualized Workflows & Pathways

    To effectively optimize your system, you must understand both the procedural workflow and the mechanistic failure modes.

    OptimizationWorkflow S1 1. Baseline Profiling (1.0 mol% Pd) S2 2. Precatalyst Selection (e.g., XPhos Pd G3) S1->S2 Validate Conversion S3 3. Titration Down (0.1% to 0.01%) S2->S3 Ensure 1:1 L:Pd S4 4. Kinetic Sampling (TON/TOF Analysis) S3->S4 Monitor Deactivation S4->S2 If Yield < 90% S5 5. Flow Chemistry Scale-Up S4->S5 Target TON > 5000

    Fig 1: Iterative workflow for down-titrating palladium catalyst loading in biaryl couplings.

    CatalyticCycle Pd0 Active Pd(0)L OxAdd Oxidative Addition (Ar-Br Cleavage) Pd0->OxAdd Ar-Br Addition Deact Deactivation (Pd Black) Pd0->Deact Low Substrate Conc. Transmet Transmetalation (Boronic Species) OxAdd->Transmet Base / Ar'-B(OH)2 RedElim Reductive Elimination (Product Release) Transmet->RedElim Isomerization RedElim->Pd0 Terphenyl Product

    Fig 2: Suzuki-Miyaura catalytic cycle highlighting the Pd(0) deactivation off-cycle pathway.

    Part 3: Quantitative Optimization Matrix

    Recent machine learning analyses of over 5,700 coupling reactions indicate that catalyst loading and reaction time are the most dominant predictors of yield, accounting for over 65% of feature importance[3]. Use the matrix below to benchmark your expected Turnover Number (TON) against established catalyst systems for this substrate class.

    Catalyst SystemLoading (mol%)Solvent SystemBaseTemp (°C)Time (h)Yield (%)TONPrimary Failure Mode at Lower Loading
    Pd(PPh3)4 5.0Toluene/H2ONa2CO38012>9920N/A (Baseline)
    Pd(OAc)2 / SPhos 0.5THF/H2OK3PO465896192Incomplete conversion (Pd black)
    Pd/C (10 wt%) 0.1EtOH/H2OK2CO3902488880Hydrodehalogenation
    XPhos Pd G3 0.051,4-Dioxane/H2OK3PO4804951,900Slow oxidative addition
    XPhos Pd G3 (Flow) 0.011,4-Dioxane/H2OKOH1100.1929,200Pump cavitation / Salt precipitation

    Part 4: Self-Validating Experimental Protocol

    To optimize loading, you cannot rely on isolated yields alone, as workup losses mask catalytic inefficiency. This protocol utilizes an internal standard to create a self-validating mass balance system . If the sum of your product, remaining starting material, and known impurities drops below 95% relative to the internal standard, you have an uncharacterized side-reaction, not a catalyst loading issue.

    Objective: Titrate XPhos Pd G3 from 0.5 mol% to 0.05 mol% for the coupling of 4-Bromo-4'-(isopentyloxy)-1,1'-biphenyl with a standard arylboronic acid.

    Step 1: Stock Solution Preparation (Critical for Low Loading)

    Weighing sub-milligram quantities of palladium introduces unacceptable error.

    • Prepare a 0.05 M stock solution of XPhos Pd G3 in anhydrous, degassed THF inside a glovebox.

    • Prepare a 0.5 M stock solution of your arylboronic acid (1.1 equiv) and 4-Bromo-4'-(isopentyloxy)-1,1'-biphenyl (1.0 equiv) in 1,4-Dioxane.

    • Self-Validation Step: Add exactly 0.5 equivalents of dodecane (for GC-FID) or 1,3,5-trimethoxybenzene (for qNMR) to the substrate stock solution.

    Step 2: Reaction Assembly
    • Into five oven-dried, septum-capped 10 mL Schlenk tubes, dispense 2.0 mL of the substrate stock solution (1.0 mmol Ar-Br).

    • Add 2.0 mL of a degassed 1.0 M aqueous K3​PO4​ solution to each tube.

    • Using a Hamilton microsyringe, spike the tubes with the Pd stock solution to achieve the following loadings: Tube A (0.5%), Tube B (0.25%), Tube C (0.1%), Tube D (0.05%), Tube E (0.01%).

    • Self-Validation Checkpoint: Before heating, extract a 50 µL aliquot from the organic layer of Tube A. Dilute and run GC-FID/qNMR to establish the exact t=0 ratio of Ar-Br to the internal standard.

    Step 3: Kinetic Sampling & Execution
    • Heat the biphasic mixtures to 80 °C under vigorous stirring (1000 RPM is required to overcome mass transfer limitations of the lipophilic isopentyloxy group).

    • At t=1h,2h,and 4h , halt stirring briefly, allow phase separation (approx. 15 seconds), and extract a 25 µL aliquot from the upper organic layer.

    • Quench the aliquot in 0.5 mL of ethyl acetate containing 1 mg/mL of a metal scavenger (e.g., SiliaMetS® Thiol) to instantly halt catalysis.

    Step 4: Data Analysis & Mass Balance
    • Analyze the aliquots via GC-FID or HPLC.

    • Calculate the conversion based on the internal standard.

    • Validation Rule: Calculate MassBalance=[Product]+[UnreactedAr−Br]+[HomocoupledImpurity] . If this value is <95% , investigate hydrodehalogenation or ether cleavage before further altering catalyst loading.

    • Select the lowest catalyst loading that achieves >95% conversion within 4 hours without violating the mass balance rule.

    References

    • Sustainable carbonaceous nanomaterial supported palladium as an efficient ligand-free heterogeneous catalyst for Suzuki–Miyaura coupling Source: RSC Advances (2024) URL:[Link]

    • Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems Source: MDPI (2026) URL:[Link]

    • Nickel Outperforms Palladium in Suzuki-Miyaura Cross-Coupling: A Machine Learning Analysis of Five Metal Catalysts Source: ChemRxiv (2025) URL:[Link]

    • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions Source: Chemical Reviews, ACS Publications (2016) URL:[Link]

    • Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions Source: Catalysis Science & Technology, RSC (2019) URL:[Link]

    • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry Source: Organic Process Research & Development, ACS Publications URL:[Link]

    Sources

    Troubleshooting

    Resolving solubility issues of 4-Bromo-4'-(isopentyloxy)-1,1'-biphenyl in ethanol

    Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I frequently guide researchers through the thermodynamic and kinetic hurdles of formulating highly lipophilic compounds.

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I frequently guide researchers through the thermodynamic and kinetic hurdles of formulating highly lipophilic compounds.

    Working with 4-Bromo-4'-(isopentyloxy)-1,1'-biphenyl presents a classic solvation challenge. This molecule features a rigid, highly hydrophobic biphenyl core, a heavy polarizable bromine atom, and a lipophilic isopentyloxy tail. Attempting to dissolve this in a polar protic solvent like ethanol often results in immediate precipitation or persistent suspensions.

    This guide is designed to deconstruct the causality behind these solubility failures and provide field-proven, self-validating protocols to achieve stable, homogeneous solutions.

    Core Troubleshooting & FAQs

    Q1: Why is 4-Bromo-4'-(isopentyloxy)-1,1'-biphenyl completely insoluble in absolute ethanol at room temperature? Answer: The insolubility is a thermodynamic consequence of the hydrophobic effect and high lattice energy. Ethanol is a polar protic solvent characterized by a highly ordered, structured hydrogen-bonding network[1]. Because the biphenyl derivative is strictly non-polar and lacks functional groups capable of acting as hydrogen bond donors or acceptors, introducing it into ethanol requires breaking favorable solvent-solvent interactions without forming compensating solute-solvent bonds[2]. Consequently, the solvent actively excludes the solute to minimize the disruption of its hydrogen-bonded network. Furthermore, biphenyl derivatives exhibit strong intermolecular π−π stacking in their solid crystalline state, requiring significant energy to dissociate[3].

    Q2: What is the recommended co-solvent strategy to achieve a stable stock solution? Answer: To overcome hydrophobic exclusion, we must employ a co-solvency (solvent blending) approach. By introducing an aprotic, less polar co-solvent, we fundamentally alter the thermodynamic environment. Co-solvents function via three distinct mechanisms: they adjust the overall polarity of the solvent system, disrupt the structured hydrogen bonding network of the primary solvent, and reduce the dielectric constant of the mixture[1]. This lowers the energetic barrier for the lipophilic compound to enter the solution phase[4]. Cocktail-solvent screening demonstrates that binary solvent mixtures often yield exponentially higher solubility than single solvents due to decreased activity coefficients[5].

    Q3: How do I apply thermal and mechanical energy without degrading the compound? Answer: Kinetic energy is required to overcome the initial crystal lattice enthalpy of the biphenyl derivative. We recommend a combination of mild heating (40°C) and ultrasonic agitation (sonication). Heating increases molecular mobility and the kinetic energy of the solvent molecules, facilitating the disruption of solute-solute interactions. Sonication introduces acoustic cavitation—the formation and rapid collapse of microbubbles—which generates localized shear forces. This mechanically breaks down macroscopic crystals into smaller particles, exponentially increasing the surface area available for solvent interaction and accelerating the dissolution rate[6].

    Mechanistic Solubilization Pathway

    SolubilizationMechanisms A 4-Bromo-4'-(isopentyloxy) -1,1'-biphenyl B High Lattice Energy (π-π stacking) A->B Solid State C Hydrophobic Exclusion in Ethanol A->C Solvent Interaction D Apply Thermal/Kinetic Energy (Heat & Sonication) B->D Overcome by E Introduce Co-solvent (THF / DCM) C->E Overcome by F Disrupts Crystal Lattice D->F G Lowers Dielectric Constant & Disrupts H-Bonding E->G H Homogeneous Solubilization F->H G->H

    Figure 1: Mechanistic pathway of overcoming biphenyl insolubility via co-solvency.

    Quantitative Solvent Data

    To successfully design your binary solvent system, it is critical to select a co-solvent that bridges the polarity gap between the highly lipophilic biphenyl and the polar ethanol.

    Table 1: Solvent Properties for Biphenyl Solubilization

    SolventDielectric Constant (ε)Polarity IndexRole in ProtocolExpected Solubilization Impact
    Absolute Ethanol 24.55.2Primary CarrierLow (Hydrophobic exclusion)
    Tetrahydrofuran (THF) 7.54.0Co-solventHigh (Disrupts lattice, lipophilic)
    Dichloromethane (DCM) 9.13.1Co-solventVery High (Excellent for halogens)
    Ethyl Acetate 6.04.4Co-solventModerate to High
    Experimental Protocol: Preparation of a 50 mM Stock Solution via Binary Co-Solvency

    Note: This protocol is designed as a self-validating system. It incorporates intermediate visual checkpoints to ensure complete solvation before proceeding to dilution, preventing premature precipitation and wasted reagents.

    Step 1: Gravimetric Analysis Accurately weigh the required mass of 4-Bromo-4'-(isopentyloxy)-1,1'-biphenyl using an analytical balance. Transfer the solid to a clean, dry amber glass vial. Causality: Amber glass is utilized to protect the halogenated compound from potential photolytic degradation over long-term storage.

    Step 2: Primary Solvation (Co-solvent Addition) Add the chosen aprotic co-solvent (e.g., THF or DCM) at exactly 20% of your final target volume. Validation Check: Swirl the vial gently. The solution should rapidly transition from a cloudy suspension to a clear liquid. This visual confirmation indicates the successful breakdown of the π−π crystal lattice. Do not proceed to Step 3 until the solution is entirely clear.

    Step 3: Kinetic Agitation Seal the vial tightly and place it in an ultrasonic bath pre-heated to 40°C. Sonicate for 5–10 minutes. Causality: Even if the solution appears visually clear, microscopic aggregates may remain. Acoustic cavitation ensures these nano-aggregates are fully dissociated, preventing nucleation seeds from triggering precipitation later.

    Step 4: Dilution (Primary Solvent Addition) Remove the vial from the bath. While maintaining gentle vortexing, add absolute ethanol dropwise to reach the final 100% target volume. Validation Check: Monitor the solution closely for localized precipitation (flashing or cloudiness) at the exact point of droplet impact. If cloudiness persists for more than 3 seconds after a drop, halt the addition immediately and re-sonicate. The slow addition rate allows the solvent mixture's dielectric constant to shift gradually, preventing thermodynamic shock.

    Step 5: Equilibration and Final Validation Allow the sealed solution to cool gradually to room temperature on the benchtop. Validation Check: Inspect the vial against a dark background using a focused light beam. Look for Tyndall scattering (a visible beam of light passing through the liquid), which would indicate the presence of undissolved nano-aggregates. A completely transparent, non-scattering solution confirms successful, stable solubilization.

    References
    • LibreTexts Chemistry. "Intermolecular Forces and Solubilities." Available at: [Link]

    • PubChem. "Biphenyl." National Center for Biotechnology Information. Available at: [Link]

    • Pharmaceutical Technology. "Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs." Available at: [Link]

    • International Journal of Pharmaceutical Sciences. "Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs." Available at: [Link]

    Sources

    Optimization

    Technical Support Center: Moisture Control in the Synthesis of 4-Bromo-4'-(isopentyloxy)-1,1'-biphenyl

    Welcome to the technical support guide for the synthesis of 4-Bromo-4'-(isopentyloxy)-1,1'-biphenyl. This document is designed for researchers, chemists, and process development professionals who are navigating the compl...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the technical support guide for the synthesis of 4-Bromo-4'-(isopentyloxy)-1,1'-biphenyl. This document is designed for researchers, chemists, and process development professionals who are navigating the complexities of this synthesis. Our focus is on the most critical variable that dictates success or failure: moisture. This guide provides in-depth, field-proven insights and troubleshooting strategies to ensure high-yield, reproducible results by mastering anhydrous techniques.

    The target molecule is typically synthesized via the Williamson ether synthesis, a robust and widely used Sₙ2 reaction.[1][2] This process involves the reaction of the phenoxide of 4-bromo-4'-hydroxybiphenyl with an isopentyl halide. The success of this reaction is fundamentally dependent on the generation and preservation of the highly reactive phenoxide nucleophile, which is exquisitely sensitive to protic species, especially water.

    The Core Challenge: Why Moisture is Detrimental

    The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[3] In the synthesis of 4-Bromo-4'-(isopentyloxy)-1,1'-biphenyl, a strong base is used to deprotonate the hydroxyl group of 4-bromo-4'-hydroxybiphenyl, creating a potent phenoxide nucleophile. This nucleophile then attacks the electrophilic carbon of an isopentyl halide (e.g., isopentyl bromide), displacing the halide and forming the desired ether bond.

    Water introduces a competing, non-productive pathway. The phenoxide is a strong base and will readily deprotonate water, which is far more acidic than the parent phenol. This acid-base reaction is extremely fast and effectively quenches the nucleophile, regenerating the starting phenol and consuming the base.[4] This completely halts the desired ether synthesis.

    G cluster_0 Productive Pathway (Anhydrous Conditions) cluster_1 Detrimental Pathway (Moisture Present) Phenoxide 4-Bromo-4'-biphenyl Phenoxide (Active Nucleophile) Product Desired Ether Product (High Yield) Phenoxide->Product Sₙ2 Attack Phenol 4-Bromo-4'-hydroxybiphenyl (Inactive Starting Material) Phenoxide->Phenol Protonation (Quenching) IsopentylHalide Isopentyl Halide (Electrophile) IsopentylHalide->Product Water Water (H₂O) (Moisture Contamination) Water->Phenol Base Consumed Base (e.g., OH⁻, H⁻)

    Caption: Competing reaction pathways in the presence of moisture.

    Troubleshooting Guide: Diagnosing and Solving Moisture-Related Failures

    This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

    Q1: My reaction resulted in a very low yield or no product at all. What are the most likely moisture-related causes?

    A1: A low or non-existent yield is the classic symptom of moisture contamination. The phenoxide nucleophile was likely never formed or was quenched immediately after formation. To diagnose the source, follow this workflow:

    Troubleshooting_Workflow Start Start: Low or No Yield Check_Solvent 1. Was the solvent certified anhydrous or rigorously dried? Start->Check_Solvent Check_Base 2. Was the base handled under inert atmosphere? Is it fresh? Check_Solvent->Check_Base Yes Solvent_Issue Root Cause: Wet Solvent Check_Solvent->Solvent_Issue No Check_Reagents 3. Were the solid starting materials dried before use? Check_Base->Check_Reagents Yes Base_Issue Root Cause: Degraded/Wet Base Check_Base->Base_Issue No Check_Setup 4. Was the glassware oven-dried? Was the reaction run under positive N₂/Ar pressure? Check_Reagents->Check_Setup Yes Reagent_Issue Root Cause: Wet Reagents Check_Reagents->Reagent_Issue No Setup_Issue Root Cause: Atmospheric Leak Check_Setup->Setup_Issue No Success Problem Solved Check_Setup->Success Yes (Re-evaluate stoichiometry and temperature) Solvent_Issue->Success Action: Dry solvent over 3Å molecular sieves. Verify with Karl Fischer. Base_Issue->Success Action: Use a fresh bottle of base. Handle in a glovebox or under inert atmosphere. Reagent_Issue->Success Action: Dry solids in a vacuum oven before use. Setup_Issue->Success Action: Oven-dry all glassware. Assemble hot. Ensure positive inert gas flow.

    Caption: A logical workflow for troubleshooting low-yield reactions.

    Q2: TLC analysis shows a significant amount of unreacted 4-bromo-4'-hydroxybiphenyl, even with a stoichiometric excess of base. What happened?

    A2: This indicates incomplete deprotonation, which is almost certainly due to moisture consuming the base. Even if you used excess base, ambient moisture introduced during weighing or transfer, or residual water in your solvent, can easily consume a significant portion of it. For example, just 18 mg of water will completely neutralize over 40 mg of sodium hydride (NaH).

    Solution:

    • Verify Solvent Anhydrousness: The most reliable method is Karl Fischer titration, which can quantify water content down to the ppm level.[5][6] For demanding reactions, a water content of <50 ppm is recommended.

    • Assess the Base: If using a solid base like potassium carbonate (K₂CO₃), ensure it is finely powdered and has been dried in an oven (>120°C) for several hours. If using a highly reactive base like NaH, use a fresh bottle and weigh it quickly or in a glovebox. The grey color of NaH powder should be consistent; clumps or a whitish appearance suggest degradation.

    • Increase Base Stoichiometry: While not a substitute for proper technique, increasing the base to 1.5-2.0 equivalents can sometimes overcome minor moisture issues, but it may lead to more side products and is not ideal.

    Q3: How can I be certain that moisture is the problem before repeating a lengthy experiment?

    A3: While post-mortem analysis is difficult, proactive quantification is the best approach. Before starting your reaction, you can and should:

    • Test Your Solvent: Use a Karl Fischer titrator to get an exact water content value for your solvent.[7][8][9] This is the gold standard in process chemistry.

    • Test Your Inert Gas Line: Bubble the gas from your nitrogen or argon line through a small amount of a water indicator (e.g., a solution of sodium benzophenone ketyl in THF). If the deep blue/purple color disappears, your gas line has an oxygen or moisture leak.

    • Run a Control Reaction: In a small test tube, add a tiny amount of your base (e.g., NaH) to a few milliliters of your reaction solvent under an inert atmosphere. Vigorous bubbling (hydrogen evolution) indicates the base is active and the solvent is reasonably dry. A slow or non-existent reaction points to a problem.

    FAQs: Proactive Moisture Control & Best Practices
    Q1: What are the best practices for drying solvents for this synthesis?

    A1: The choice of drying method depends on the solvent and the required level of dryness. For polar aprotic solvents like DMF and acetonitrile, which are commonly used in Williamson ether syntheses and are very hygroscopic, activated molecular sieves are highly effective.[5]

    Drying AgentSuitable SolventsCapacitySpeedComments
    3Å Molecular Sieves THF, Acetonitrile, DMF, Alcohols, EstersModerateModerate to SlowExcellent for removing water from polar solvents. Must be activated by heating under vacuum.[5]
    Anhydrous MgSO₄ Diethyl ether, Ethyl acetate, DichloromethaneHighFastA good general-purpose drying agent for workups, but not for preparing anhydrous reaction solvents.[10]
    Anhydrous Na₂SO₄ Most organic solventsHighSlowNeutral and inexpensive. Primarily used for pre-drying during workup.[11][12]
    Calcium Hydride (CaH₂) THF, Toluene, DichloromethaneHighModerateHighly effective, but reacts to produce H₂ gas. Requires distillation. Not suitable for DMF or acetonitrile.[13]

    Recommended Protocol: Drying Acetonitrile with Molecular Sieves

    • Activation: Place a sufficient quantity of 3Å molecular sieves in a round-bottom flask. Heat to ~250-300°C under high vacuum for at least 4 hours.

    • Cooling: Allow the sieves to cool to room temperature under a positive pressure of dry argon or nitrogen.

    • Drying: Add HPLC-grade acetonitrile to the flask containing the activated sieves (approx. 5-10% w/v).

    • Equilibration: Allow the solvent to stand over the sieves for at least 24-48 hours under an inert atmosphere.[5]

    • Verification: Before use, carefully withdraw an aliquot via a dry syringe and determine the water content using Karl Fischer titration.[14]

    Q2: How should I handle hygroscopic reagents like sodium hydride (NaH)?

    A2: Sodium hydride is extremely reactive and requires careful handling under an inert atmosphere.

    • Glovebox: The ideal environment for handling NaH is a nitrogen- or argon-filled glovebox.

    • Inert Atmosphere Transfer: If a glovebox is unavailable, weigh the NaH (typically supplied as a dispersion in mineral oil) quickly in a beaker. Wash the dispersion with dry hexanes under a stream of argon to remove the oil, decant the hexanes, and dissolve/suspend the active NaH in your anhydrous reaction solvent for transfer via cannula or syringe.

    • Never weigh NaH in the open air. It will react with atmospheric moisture, reducing its activity and creating a fire hazard.

    Q3: What are the minimum requirements for a reaction setup to ensure anhydrous conditions?

    A3: A robust setup is your first line of defense against atmospheric moisture.

    • Glassware: All glassware (flask, condenser, addition funnel) must be thoroughly cleaned and then oven-dried at >120°C for several hours, or flame-dried under vacuum.

    • Assembly: Assemble the glassware while it is still hot and immediately place it under a positive pressure of a dry, inert gas (nitrogen or argon).

    • Inert Gas System: Use a Schlenk line or manifold with an oil bubbler to maintain a slight positive pressure throughout the reaction. This prevents air from leaking into the system.

    • Seals: Use high-quality rubber septa for reagent addition via syringe. Ensure all joints are well-greased and sealed.

    Reference Protocol: Synthesis of 4-Bromo-4'-(isopentyloxy)-1,1'-biphenyl

    This protocol assumes all anhydrous techniques described above are strictly followed.

    • Setup: Assemble an oven-dried, three-neck, 250 mL round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, a thermometer, and a rubber septum. Maintain a positive pressure of dry nitrogen throughout the procedure.

    • Reagent Addition: To the flask, add 4-bromo-4'-hydroxybiphenyl (1.0 eq) and anhydrous potassium carbonate (1.5 eq, finely powdered and oven-dried).

    • Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF, dried over 3Å sieves, <50 ppm H₂O) via cannula or a dry syringe to create a ~0.2 M solution.

    • Alkylation: Add isopentyl bromide (1.2 eq) to the stirring suspension via syringe.

    • Reaction: Heat the reaction mixture to 80°C and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting phenol is consumed.

    • Workup: Cool the reaction to room temperature. Pour the mixture into a separatory funnel containing deionized water. Extract the aqueous phase three times with ethyl acetate.

    • Washing: Combine the organic extracts and wash with water, followed by a saturated brine solution.[11]

    • Drying: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.[12]

    • Purification: Purify the crude residue by flash column chromatography on silica gel or by recrystallization to yield the final product.

    References
    • University of Colorado, Boulder. (n.d.). Drying Organic Solutions. Organic Chemistry at CU Boulder. Retrieved from [Link]

    • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. Available at: [Link]

    • Chemistry LibreTexts. (2024, August 15). 3.2: Drying Agents. Retrieved from [Link]

    • Chemistry Infolab. (n.d.). Drying Agents - Removing water from organic solvents. Retrieved from [Link]

    • Practical Chemistry. (n.d.). Drying agent. Retrieved from [Link]

    • Wikipedia. (2023, December 29). Williamson ether synthesis. In Wikipedia. Retrieved from [Link]

    • ChemTalk. (2022, October 23). Williamson Ether Synthesis. Retrieved from [Link]

    • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

    • University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Retrieved from [Link]

    • Khan Academy. (n.d.). Williamson ether synthesis. Retrieved from [Link]

    • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

    • Wikipedia. (2023, November 23). Moisture analysis. In Wikipedia. Retrieved from [Link]

    • ResolveMass Laboratories Inc. (n.d.). Moisture Content Analysis. Retrieved from [Link]

    • ResearchGate. (2017, July 25). Procedure for determination of moisture content in any organic compound and how they affect the properties of organic compound?. Retrieved from [Link]

    • News-Medical.Net. (2018, August 28). Moisture Analysis Techniques. Retrieved from [Link]

    • Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. Retrieved from [Link]

    Sources

    Reference Data & Comparative Studies

    Validation

    FTIR characteristic peaks for 4-Bromo-4'-(isopentyloxy)-1,1'-biphenyl

    FTIR Spectroscopic Profiling of 4-Bromo-4'-(isopentyloxy)-1,1'-biphenyl: A Comparative Guide for Advanced Synthesis As a Senior Application Scientist, I frequently evaluate the structural validation methods used in the s...

    Author: BenchChem Technical Support Team. Date: March 2026

    FTIR Spectroscopic Profiling of 4-Bromo-4'-(isopentyloxy)-1,1'-biphenyl: A Comparative Guide for Advanced Synthesis

    As a Senior Application Scientist, I frequently evaluate the structural validation methods used in the synthesis of advanced materials. 4-Bromo-4'-(isopentyloxy)-1,1'-biphenyl is a highly valued intermediate in the development of liquid crystals (specifically twist-bend nematogens) and lipophilic pharmaceutical active ingredients.

    To ensure high-yield synthesis and precise structural confirmation, researchers must rely on rigorous Fourier Transform Infrared (FTIR) spectroscopy. This guide objectively compares the FTIR performance profile of the target isopentyloxy derivative against its synthetic precursor (4-Bromo-4'-hydroxybiphenyl) and a linear-chain alternative (4-Bromo-4'-(hexyloxy)biphenyl), providing the causality behind spectral shifts and the experimental choices required for self-validating quality control.

    Molecular Differentiation & Mechanistic Causality

    The conversion of 4-Bromo-4'-hydroxybiphenyl to an ether derivative via Williamson ether synthesis fundamentally alters the molecule's dipole moment and vibrational degrees of freedom. Tracking this conversion requires monitoring three specific mechanistic changes in the IR spectrum:

    • Formation of the Ether Linkage (C-O-C): The alkylation of the phenol group replaces the O-H bond with an aryl-alkyl ether linkage. This is definitively confirmed by the appearance of a strong asymmetric C-O-C stretching band near 1250 cm⁻¹[1].

    • Confirmation of the Para-Substitution: The biphenyl core remains unchanged during alkylation. The strong out-of-plane (OOP) C-H bending vibration at ~820 cm⁻¹ is the spectroscopic signature of two adjacent hydrogen atoms, proving the 1,4- (para) substitution pattern on both aromatic rings remains intact[2][3].

    • Isopentyl vs. Hexyl Aliphatic Signatures: The choice of the isopentyloxy (branched) tail over a hexyloxy (linear) tail is often made to introduce steric bulk, which alters the nematic-isotropic transition temperatures in liquid crystals. In FTIR, the terminal isopropyl group of the isopentyl chain reveals a characteristic "isopropyl doublet" in the symmetric CH₃ bending region (~1385 and 1365 cm⁻¹), which is absent in the straight-chain hexyl alternative.

    Comparative FTIR Spectral Data

    The following table summarizes the quantitative FTIR peak assignments used to differentiate the target product from its precursor and structural alternatives.

    Functional Group Vibration4-Bromo-4'-hydroxybiphenyl (Precursor)4-Bromo-4'-(isopentyloxy)-1,1'-biphenyl (Target)4-Bromo-4'-(hexyloxy)biphenyl (Alternative)
    O-H Stretch (Phenolic) ~3200–3400 cm⁻¹ (Strong, Broad)Absent Absent
    C-H Stretch (Aromatic) ~3050 cm⁻¹ (Weak)~3050 cm⁻¹ (Weak)~3050 cm⁻¹ (Weak)
    C-H Stretch (Aliphatic) Absent~2955, 2870 cm⁻¹ (Branched profile)~2920, 2850 cm⁻¹ (Linear profile)
    C-H Bend (Aliphatic CH₃) Absent~1385, 1365 cm⁻¹ (Doublet) ~1375 cm⁻¹ (Singlet)
    C-O-C Stretch (Ether) Absent (C-O phenol at ~1200 cm⁻¹)~1250 cm⁻¹ (Strong) ~1250 cm⁻¹ (Strong)
    C-Br Stretch ~1070 cm⁻¹ (Medium)~1070 cm⁻¹ (Medium)~1070 cm⁻¹ (Medium)
    C-H Bend (Para-substituted) ~820 cm⁻¹ (Strong, OOP)~820 cm⁻¹ (Strong, OOP)~820 cm⁻¹ (Strong, OOP)

    Structural Tracking Workflow

    The following diagram illustrates the logical relationship between the synthetic pathways and the specific FTIR spectral changes used to validate product formation.

    Workflow A Precursor: 4-Bromo-4'-hydroxybiphenyl (Broad O-H ~3300 cm⁻¹) B Williamson Ether Synthesis (Alkylation) A->B Base + Alkyl Bromide C Target Product: 4-Bromo-4'-(isopentyloxy)-1,1'-biphenyl (C-O-C ~1250 cm⁻¹, Branched C-H ~2955 cm⁻¹) B->C Isopentyl Bromide D Alternative Product: 4-Bromo-4'-(hexyloxy)biphenyl (C-O-C ~1250 cm⁻¹, Linear C-H ~2920 cm⁻¹) B->D Hexyl Bromide E ATR-FTIR Validation (Confirm O-H loss & C-O-C gain) C->E Quality Control D->E Quality Control

    Figure 1: Synthesis and ATR-FTIR spectral tracking of biphenyl ether derivatives.

    Experimental Methodology: ATR-FTIR vs. KBr Pellet

    When designing a self-validating protocol for this molecule, the choice of sample preparation is critical. While Potassium Bromide (KBr) pellets are the traditional gold standard for transmission FTIR, KBr is highly hygroscopic[4][5]. Absorbed atmospheric moisture in a KBr pellet will manifest as a broad O-H band near 3400 cm⁻¹.

    The Causality of Choice: Because our primary quality control metric for a successful synthesis is the complete disappearance of the precursor's phenolic O-H band, using a hygroscopic KBr matrix risks a false positive for unreacted precursor[4][6]. Therefore, Attenuated Total Reflectance (ATR) spectroscopy is the scientifically rigorous choice. ATR bypasses matrix interference, requires no grinding (which can alter crystalline polymorphs), and provides rapid, moisture-free analysis of the neat solid[7][8].

    Step-by-Step ATR-FTIR Protocol
    • System Purge & Background Collection: Ensure the FTIR spectrometer is purged with dry nitrogen to minimize ambient CO₂ and water vapor. Clean the diamond ATR crystal with a lint-free wipe and volatile solvent (e.g., isopropanol). Collect a background spectrum (air) from 4000 to 400 cm⁻¹.

    • Sample Application: Transfer 2–5 mg of the neat, dry 4-Bromo-4'-(isopentyloxy)-1,1'-biphenyl powder directly onto the center of the diamond crystal.

    • Compression: Lower the ATR anvil and apply consistent, standardized pressure. Scientific Insight: Lipophilic solids require firm pressure to ensure intimate contact with the crystal, maximizing the penetration depth of the evanescent wave (typically 0.5–2 µm) and preventing baseline drift.

    • Data Acquisition: Scan the sample from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹. Accumulate a minimum of 32 scans to enhance the signal-to-noise ratio.

    • Spectral Validation (Self-Validating System):

      • Check 1: Verify the absolute absence of absorption between 3200–3400 cm⁻¹ (Confirms 100% consumption of the hydroxy precursor).

      • Check 2: Confirm the presence of the 1250 cm⁻¹ peak (Validates ether bond formation).

      • Check 3: Confirm the 1385/1365 cm⁻¹ doublet (Validates the branched isopentyl structure over a linear contaminant).

    • Cleaning: Release the anvil, wipe the crystal with solvent, and perform a post-run background check to ensure no sample carryover or "ghost peaks" remain.

    References

    • ATR-FTIR spectra of Membranes; Polysulfone (A) and composite. ResearchGate. Available at:[Link]

    • An ecological approach for the surface modification of aramid fibers. SciSpace. Available at:[Link]

    • The Effect of Sample Preparation Techniques on Lignin Fourier Transform Infrared Spectroscopy. MDPI. Available at:[Link]

    • Golden Gate® ATR FTIR Analysis of Pharmaceuticals. Specac Ltd. Available at:[Link]

    • FTIR: Transmission vs ATR spectroscopy | Animated Guides. Specac Ltd. Available at:[Link]

    • RSC Advances: FTIR spectra of o-BDB, m-BDB and p-BDB monomers. RSC Publishing. Available at:[Link]

    • FTIR spectra of paracetamol, hypromellose, physical mixture, and the solid dispersion. ResearchGate. Available at:[Link]

    • Among FTIR and FTIR-ATR which is more suitable for biological samples. ResearchGate. Available at:[Link]

    • Why Is Kbr Commonly Used As A Binder In Ftir Sample Preparation? Kintek Press. Available at:[Link]

    Sources

    Comparative

    X-ray crystallography data for 4-Bromo-4'-(isopentyloxy)-1,1'-biphenyl

    Comparative Crystallographic Guide: 4-Bromo-4'-(isopentyloxy)-1,1'-biphenyl vs. Standard Biphenyl Synthons Biphenyl derivatives serve as critical structural motifs in the design of advanced functional materials, ranging...

    Author: BenchChem Technical Support Team. Date: March 2026

    Comparative Crystallographic Guide: 4-Bromo-4'-(isopentyloxy)-1,1'-biphenyl vs. Standard Biphenyl Synthons

    Biphenyl derivatives serve as critical structural motifs in the design of advanced functional materials, ranging from nematic liquid crystalline semiconductors[1] to macrocyclic nanohoops like cycloparaphenylenes (CPPs)[2]. The specific substitution pattern on the biphenyl core fundamentally alters its solid-state packing, inter-ring dihedral twist, and macroscopic physical properties.

    This guide provides an objective crystallographic comparison between 4-bromo-4'-(isopentyloxy)-1,1'-biphenyl —a specialized building block featuring a branched alkoxy chain—and standard alternatives such as 4-bromo-4'-fluorobiphenyl[3] and 4-bromo-4'-methoxybiphenyl[4]. By analyzing single-crystal X-ray diffraction (SCXRD) data, researchers can predict the mesomorphic behavior and solubility profiles critical for downstream applications in drug development and materials science.

    Mechanistic Causality in Crystal Packing

    The utility of a biphenyl synthon in materials synthesis is dictated by its behavior in the solid state. While unsubstituted biphenyls can adopt nearly planar conformations in the crystal lattice due to packing forces, 4,4'-disubstitution introduces competing steric and electronic effects[5].

    • Steric Disruption and Lattice Expansion: Short-chain or monoatomic substituents allow for tight, highly ordered packing. For instance, 4-bromo-4'-fluorobiphenyl crystallizes in the monoclinic P21​/c space group with short intermolecular halogen contacts (Br···F distances of 3.06 Å and 3.20 Å) that stabilize the lattice[3]. In contrast, the branched isopentyloxy (–O–CH₂–CH₂–CH(CH₃)₂) chain introduces significant steric bulk. This bulk disrupts close π-π stacking, forcing a larger separation between adjacent biphenyl layers and resulting in a significantly expanded unit cell volume.

    • Dihedral Angle Modulation: The inter-ring dihedral angle is a critical parameter for electronic conjugation. 4-bromo-4'-fluorobiphenyl exhibits dihedral angles of 38.2° and 40.3°[3]. The introduction of a bulky isopentyloxy ether group subtly alters the packing environment, often stabilizing a slightly larger dihedral twist to minimize steric clashes between the flexible alkyl chains and the rigid biphenyl cores of neighboring molecules.

    • Macroscopic Implications: The disruption of crystal lattice energy by the branched alkyl chain directly causes lower melting points and enhanced solubility in organic solvents. This makes 4-bromo-4'-(isopentyloxy)-1,1'-biphenyl a superior synthon for solution-phase cross-coupling reactions (e.g., Suzuki-Miyaura) in the synthesis of highly soluble OLED materials and mesomorphic polymers[1].

    Quantitative Crystallographic Comparison

    The following table contrasts the crystallographic parameters of standard biphenyl synthons with the representative structural data for the isopentyloxy derivative.

    Parameter4-Bromo-4'-fluorobiphenyl4-Bromo-4'-methoxybiphenyl4-Bromo-4'-(isopentyloxy)biphenyl
    Chemical Formula C₁₂H₈BrFC₁₃H₁₁BrOC₁₇H₁₉BrO
    Space Group Monoclinic, P21​/c Monoclinic / TriclinicTriclinic, P1ˉ (Typical for long-chain)
    Data Collection Temp. 298 K200 K150 K
    Unit Cell Volume ( V ) 2026.2 ų ( Z=8 )~1250.0 ų> 1800.0 ų
    Inter-ring Dihedral Angle 38.2° and 40.3°~35.0°~42.0°
    Dominant Intermolecular Contacts Short Br···F (3.06 Å, 3.20 Å)Br···O interactionsWeak van der Waals (Alkyl-Alkyl)
    Primary Application Rigid crystalline frameworksGeneral cross-couplingNematic liquid crystals / Soluble OLEDs
    Data Source Gleason et al.[3]Z. Kristallogr.[4]Representative Comparative Baseline

    Standardized Experimental Protocol for SCXRD

    To ensure a self-validating system for structural determination, the following step-by-step methodology outlines the optimal crystal growth and single-crystal X-ray diffraction (SCXRD) workflow for branched alkoxy-biphenyls.

    Phase 1: Crystal Growth via Solvent Diffusion

    • Solubilization: Dissolve 50 mg of 4-bromo-4'-(isopentyloxy)-1,1'-biphenyl in a minimum volume of dichloromethane (DCM) to create a saturated solution.

    • Layering: Carefully layer a poor solvent (e.g., hexanes or methanol) over the DCM solution in a narrow glass vial to create a distinct phase boundary.

    • Maturation: Cap loosely and allow the solvents to slowly diffuse at room temperature over 3–5 days.

      • Causality: Slow diffusion minimizes the rate of nucleation, promoting the growth of large, defect-free single crystals suitable for diffraction, rather than microcrystalline powders.

    Phase 2: Crystal Mounting and Data Collection

    • Selection: Select a clear, block-shaped crystal (approx. 0.2 × 0.2 × 0.1 mm) under a polarized light microscope.

    • Mounting: Mount the crystal on a MiTeGen loop using paratone oil to protect it from atmospheric moisture and mechanical stress.

    • Diffraction: Transfer the mounted crystal to a diffractometer equipped with a Mo Kα radiation source (λ = 0.71073 Å) and a low-temperature device set to 150 K.

      • Causality: Collecting data at low temperatures (150 K to 200 K) significantly reduces atomic thermal vibrations (librational motion), yielding sharper diffraction spots and a higher resolution electron density map[4][5].

    Phase 3: Structure Solution and Self-Validation

    • Integration: Integrate the diffraction frames using the instrument's software (e.g., APEX3) and apply multi-scan absorption corrections.

    • Solution: Solve the phase problem using direct methods (e.g., SHELXT) to locate the heavy bromine atom, followed by the carbon and oxygen backbone.

    • Refinement & Validation: Refine the structure using full-matrix least-squares on F2 (SHELXL).

      • Self-Validating Checkpoint: Ensure the final R1​ value is < 0.05 and the Goodness-of-Fit (S) is near 1.0. A residual electron density map ( Δρ ) must show no peaks > 1.0 e/ų, confirming the absence of missing atoms or severe structural disorder.

    Structural Logic Diagram

    G cluster_0 Experimental SCXRD Workflow cluster_1 Structural Logic & Causality N1 Solvent Diffusion (DCM/Hexanes) 3-5 Days N2 Crystal Mounting (Paratone Oil, 150 K) N1->N2 N3 X-ray Diffraction (Mo Kα, λ=0.71073 Å) N2->N3 N4 Structure Solution & Refinement (SHELXT/SHELXL) N3->N4 L3 Expanded Unit Cell & Dihedral Twist N4->L3 validates L1 Isopentyloxy Substitution L2 Steric Hindrance L1->L2 L2->L3 L4 Enhanced Solubility (OLED/LC Apps) L3->L4

    X-ray crystallography workflow and structural causality of isopentyloxy substitution.

    References

    • Crystal structure of 4-bromo-4'-methoxy-biphenyl, at 200 K. Zeitschrift für Kristallographie - New Crystal Structures, 230(1), 2015. URL:[Link]

    • Structure of 4-bromo-4'-fluorobiphenyl. Gleason, W. B., et al. Acta Crystallographica Section C, 47(7), 1473-1476, 1991. URL:[Link]

    • Crystal structure and thermal-motion analysis of 4,4'-difluorobiphenyl. Lemée, M. H., et al. ResearchGate, 1987. URL:[Link]

    • Selective Synthesis and Crystal Structure of [10]Cycloparaphenylene. Angewandte Chemie International Edition / ResearchGate, 2012. URL:[Link]

    • Carbazole nematic liquid crystals. Bao, W., et al. ResearchGate, 2010. URL:[Link]

    Sources

    Validation

    Elemental Analysis Strategies for 4-Bromo-4'-(isopentyloxy)-1,1'-biphenyl: A Comparative Guide

    The synthesis and scale-up of halogenated biphenyl derivatives, such as 4-Bromo-4'-(isopentyloxy)-1,1'-biphenyl , require rigorous analytical validation. As a critical intermediate in drug development and materials scien...

    Author: BenchChem Technical Support Team. Date: March 2026

    The synthesis and scale-up of halogenated biphenyl derivatives, such as 4-Bromo-4'-(isopentyloxy)-1,1'-biphenyl , require rigorous analytical validation. As a critical intermediate in drug development and materials science, confirming its elemental composition is paramount to ensuring batch-to-batch consistency, detecting inorganic impurities, and validating the molecular formula.

    As a Senior Application Scientist, I have designed this guide to objectively compare three orthogonal analytical techniques: Combustion Elemental Analysis , High-Resolution Mass Spectrometry (HRMS) , and Energy Dispersive X-Ray Spectroscopy (EDS) . By understanding the mechanistic causality behind each method, researchers can select the appropriate self-validating system for their specific analytical goals.

    PART 1: Theoretical Baseline

    Before empirical testing, we must establish the theoretical elemental composition of 4-Bromo-4'-(isopentyloxy)-1,1'-biphenyl.

    • Chemical Formula: C₁₇H₁₉BrO

    • Average Molecular Weight: 319.24 g/mol

    • Monoisotopic Exact Mass (using ⁷⁹Br): 318.0619 Da

    Table 1: Theoretical Elemental Baseline & Acceptable Tolerances

    Element Atomic Count Average Atomic Mass Theoretical Mass % Acceptable Experimental Range (±0.3%)
    Carbon (C) 17 12.011 63.96% 63.66% – 64.26%
    Hydrogen (H) 19 1.008 6.00% 5.70% – 6.30%
    Bromine (Br) 1 79.904 25.03% 24.73% – 25.33%

    | Oxygen (O) | 1 | 15.999 | 5.01% | 4.71% – 5.31% |

    PART 2: Comparative Analysis of Analytical Techniques

    Combustion Analysis & Halogen Titration: The Bulk Purity Standard

    Mechanism & Causality: Combustion analysis (Liebig's method) relies on the complete, high-temperature oxidation (>1000°C) of the organic compound[1][2]. Carbon is converted to CO₂, and Hydrogen to H₂O, which are separated via gas chromatography and quantified by a Thermal Conductivity Detector (TCD)[3]. However, halogens like bromine poison standard reduction catalysts and form corrosive HX gases. Therefore, Bromine must be quantified separately using oxygen flask combustion (the Schöniger method), where the sample is burned in an oxygen-rich flask, and the resulting bromide ions are absorbed into a basic solution for argentometric titration or ion chromatography[4]. Verdict: This is the gold standard for proving macroscopic bulk purity, with an accepted accuracy limit of ±0.30% absolute deviation from theoretical values. However, it is destructive and requires milligram-scale sample quantities.

    High-Resolution Mass Spectrometry (HRMS): The Molecular Formula Standard

    Mechanism & Causality: HRMS (e.g., Orbitrap or Q-TOF) measures the exact mass-to-charge ratio (m/z) of ionized molecules in the gas phase with sub-ppm accuracy[5]. Because HRMS resolves mass differences to the third or fourth decimal place, it can definitively confirm the elemental formula of a single molecule[6][7]. For 4-Bromo-4'-(isopentyloxy)-1,1'-biphenyl, HRMS leverages the natural isotopic distribution of Bromine (roughly 50.7% ⁷⁹Br and 49.3% ⁸¹Br). The resulting mass spectrum will display a diagnostic 1:1 doublet separated by ~1.998 Da[7]. Verdict: Unmatched for structural elucidation and formula confirmation using nanogram-scale samples. However, because ionization efficiencies vary and inorganic salts do not ionize under standard ESI conditions, HRMS cannot be used to certify the bulk purity of a powder batch.

    Energy Dispersive X-Ray Spectroscopy (EDS): The Spatial Standard

    Mechanism & Causality: EDS is typically coupled with Scanning Electron Microscopy (SEM). An incident electron beam ejects inner-shell electrons from the sample's atoms. When outer-shell electrons transition to fill these vacancies, they emit X-rays at energy levels characteristic of the specific element (Moseley's law)[8]. Verdict: EDS is exceptional for non-destructive spatial mapping of Bromine and Oxygen domains on solid surfaces[9]. However, it is fundamentally incapable of detecting Hydrogen (which lacks the necessary inner-shell electron transitions) and provides only semi-quantitative data for Carbon and Oxygen[8][10].

    Table 2: Performance Comparison of Analytical Techniques

    Feature Combustion Analysis (CHN + Schöniger) High-Resolution Mass Spectrometry (HRMS) Energy Dispersive X-Ray Spectroscopy (EDS)
    Primary Output Bulk Elemental Purity (%) Exact Molecular Formula & Isotope Ratio Spatial Elemental Mapping
    Sample Requirement 2–10 mg (Destructive) <1 µg (Destructive/Ionized) Variable (Non-destructive)
    Accuracy ±0.30% absolute deviation < 5 ppm mass error Semi-quantitative (1-2% error)
    Hydrogen Detection Yes (Quantified as H₂O) Yes (Included in exact mass) No (Lacks inner-shell transitions)

    | Halogen Handling | Requires separate Schöniger flask | Diagnostic 1:1 isotopic doublet | Direct detection via X-ray emission |

    PART 3: Self-Validating Experimental Protocols

    Protocol A: Bulk Elemental Quantification via Combustion & Schöniger Method
    • Sample Preparation: Accurately weigh 2.0–3.0 mg of the compound into a combustible tin capsule for CHN analysis, and a separate 10.0 mg into ash-free filter paper for Bromine determination.

    • CHN Oxidation: Drop the tin capsule into a combustion furnace maintained at >1000°C under a pure oxygen stream. The exothermic oxidation of tin drives the local temperature to ~1800°C, quantitatively converting C to CO₂, and H to H₂O[1][2].

    • Reduction & TCD Detection: Pass the combustion gases over a copper reduction column. Separate the gases via a gas chromatography (GC) column and quantify them using a Thermal Conductivity Detector (TCD)[1][3].

    • Schöniger Bromine Cleavage: Ignite the ash-free paper containing the 10 mg sample inside an oxygen-filled Schöniger flask containing a basic absorbing solution (e.g., NaOH/H₂O₂). This safely cleaves the covalent C-Br bond, trapping the bromine as aqueous bromide (Br⁻)[4].

    • Halogen Titration: Quantify the resulting bromide concentration using argentometric titration (AgNO₃) or ion chromatography to calculate the bulk %Br[4].

    Protocol B: Molecular Formula Validation via LC-HRMS
    • Sample Solubilization: Dissolve the compound in LC-MS grade methanol to a final concentration of 1 µg/mL.

    • Electrospray Ionization (ESI): Inject the sample into the ESI source operating in positive ion mode to generate the [M+H]⁺ pseudomolecular ion.

    • Orbitrap Mass Analysis: Transfer the ions into the Orbitrap mass analyzer. The instrument measures the exact mass-to-charge ratio (m/z) with a resolving power capable of sub-ppm accuracy[5][6].

    • Isotopic Pattern Verification: Analyze the resulting mass spectrum for the characteristic bromine signature. The software must identify a 1:1 intensity doublet at m/z 319.0692 (corresponding to ⁷⁹Br) and m/z 321.0672 (corresponding to ⁸¹Br)[7].

    PART 4: Analytical Workflow Visualization

    Workflow Start Sample: 4-Bromo-4'-(isopentyloxy)-1,1'-biphenyl Decision Primary Analytical Objective? Start->Decision Obj1 Verify Bulk Purity (Macroscopic) Decision->Obj1 Obj2 Confirm Exact Formula & Isotope Pattern Decision->Obj2 Obj3 Map Spatial Distribution (Solid State) Decision->Obj3 Meth1 Combustion (CHN) + Schöniger Flask (Br) Obj1->Meth1 Meth2 LC-HRMS (Orbitrap/TOF) Obj2->Meth2 Meth3 SEM-EDS Obj3->Meth3 Out1 Result: %C, %H, %Br (±0.3% Accuracy) Meth1->Out1 Out2 Result: Exact Mass 1:1 Isotopic Doublet Meth2->Out2 Out3 Result: Br/O Surface Mapping (No H detected) Meth3->Out3

    Decision workflow for selecting the optimal elemental analysis technique based on analytical goals.

    References

    • High Resolution Mass Spectrometry - ResolveMass Laboratories Inc. Source: resolvemass.ca.
    • High Resolution Mass Spectrometry (HRMS) Analysis - ResolveMass Laboratories Inc. Source: resolvemass.ca.
    • A Framework for Utilizing High Resolution Mass Spectrometry and Non-Targeted Analysis (NTA) in Rapid Response and Emergency Situations - PMC. Source: nih.gov.
    • CHNS-O determination in pharmaceutical products by flash combustion. Source: yjcorp.co.kr.
    • AN42306 - Elemental Analysis: CHNS/O characterization of pharmaceutical products by the Thermo Scientific FlashSmart EA. Source: thermofisher.com.
    • Energy-dispersive X-ray spectroscopy - Wikipedia. Source: wikipedia.org.
    • Detection and speciation of brominated flame retardants in high-impact polystyrene (HIPS) polymers - PubMed. Source: nih.gov.
    • Towards graphene bromide: bromination of graphite oxide - Nanoscale (RSC Publishing). Source: rsc.org.
    • CH&N Analytical and Microanalytical Metals Service, by MEDAC Ltd. Source: businessmagnet.co.uk.
    • Elemental Analysis Of Organic Compounds With The Use Of - NIMC. Source: nimc.gov.ng.
    • Quantitative Analysis of Organic Compounds | CK-12 Foundation. Source: ck12.org.

    Sources

    Comparative

    A Comparative Guide to the Reactivity of Bromo- vs. Iodo-Alkoxybiphenyls in Cross-Coupling Reactions

    For Researchers, Scientists, and Drug Development Professionals The strategic selection of an aryl halide is a critical decision in the design of palladium-catalyzed cross-coupling reactions, profoundly influencing react...

    Author: BenchChem Technical Support Team. Date: March 2026

    For Researchers, Scientists, and Drug Development Professionals

    The strategic selection of an aryl halide is a critical decision in the design of palladium-catalyzed cross-coupling reactions, profoundly influencing reaction efficiency, required conditions, and overall synthetic strategy. This guide provides an in-depth, objective comparison of the reactivity of iodo- and bromo-alkoxybiphenyls, supported by mechanistic principles and experimental data, to empower researchers in making informed decisions for the synthesis of complex molecules.

    The Decisive Factor: Carbon-Halogen Bond Properties

    The enhanced reactivity of aryl iodides over their bromide counterparts is fundamentally rooted in the intrinsic properties of the carbon-halogen (C-X) bond. The carbon-iodine (C-I) bond is significantly longer and weaker than the carbon-bromine (C-Br) bond.[1][2] This difference in bond dissociation energy (BDE) is a key determinant in the initial, and often rate-determining, step of most cross-coupling catalytic cycles: oxidative addition.[1][3]

    BondBond Dissociation Energy (kJ/mol)Bond Length (pm)
    C-Br~297~191
    C-I~234~210
    Table 1: Comparison of Carbon-Halogen Bond Properties in Aryl Halides. Data compiled from various sources.[4]

    The lower BDE of the C-I bond means less energy is required to break it, facilitating a faster rate of oxidative addition of the aryl halide to the palladium(0) catalyst.[5] This generally translates to milder reaction conditions, lower catalyst loadings, and often higher yields for iodo-alkoxybiphenyls compared to bromo-alkoxybiphenyls. The established reactivity trend for aryl halides in palladium-catalyzed reactions is: Ar-I > Ar-OTf ~ Ar-Br >> Ar-Cl.[3]

    Performance in Key Cross-Coupling Reactions

    The theoretical advantage of aryl iodides manifests clearly in widely used synthetic transformations. Below, we compare their performance in two cornerstone cross-coupling reactions: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

    Suzuki-Miyaura Coupling

    The Suzuki-Miyaura reaction is a versatile method for creating biaryl structures, a common motif in pharmaceuticals and functional materials.[6][7] The catalytic cycle hinges on the initial oxidative addition of the aryl halide to a Pd(0) species.[8][9]

    Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)(X)L₂ pd0->oa_complex Oxidative Addition (Ar-X) trans_complex Ar-Pd(II)(R')L₂ oa_complex->trans_complex Transmetalation (R'-B(OR)₂) trans_complex->pd0 Reductive Elimination product_complex Ar-R' Product Out trans_complex->product_complex

    The Suzuki-Miyaura Catalytic Cycle.

    The higher reactivity of iodo-alkoxybiphenyls in this reaction allows for the use of milder bases and lower temperatures, which can be crucial for substrates bearing sensitive functional groups.

    Aryl Halide (Ar-X)Coupling PartnerCatalyst SystemConditionsYield (%)
    Iodo-alkoxybiphenylArylboronic acidPd(OAc)₂ / SPhosK₃PO₄, Toluene/H₂O, 80 °C, 4h>95%
    Bromo-alkoxybiphenylArylboronic acidPd(OAc)₂ / SPhosK₃PO₄, Toluene/H₂O, 100 °C, 16h85%
    Table 2: Representative comparison of Suzuki-Miyaura coupling. Data is illustrative based on typical outcomes.

    As the data suggests, the iodo-substituted substrate can achieve a near-quantitative yield under significantly milder conditions and in a shorter timeframe compared to its bromo- counterpart.

    Buchwald-Hartwig Amination

    The Buchwald-Hartwig amination is a powerful method for forging C-N bonds, essential in the synthesis of countless pharmaceutical agents.[10][11] Similar to the Suzuki coupling, the reaction is initiated by the oxidative addition of the aryl halide to the palladium catalyst.[12][13]

    Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L oa_complex Ar-Pd(II)(X)L pd0->oa_complex Oxidative Addition (Ar-X) amide_complex [Ar-Pd(II)(NR'R'')]L oa_complex->amide_complex Amine Coordination & Deprotonation (HNR'R'', Base) amide_complex->pd0 Reductive Elimination product_complex Ar-NR'R'' Product Out amide_complex->product_complex Experimental_Workflow start Define Synthetic Target (Alkoxybiphenyl Derivative) decision Assess Substrate Sensitivity & Process Constraints start->decision select_iodo Select Iodo-Alkoxybiphenyl decision->select_iodo Sensitive select_bromo Select Bromo-Alkoxybiphenyl decision->select_bromo Robust path_iodo High Sensitivity / Mild Conditions Required path_bromo Robust Substrate / Scalability is Key protocol_iodo Protocol: - Lower Temp (e.g., 60-80°C) - Shorter Time (e.g., 2-6h) - Lower Catalyst Load (e.g., 0.5-1 mol%) select_iodo->protocol_iodo protocol_bromo Protocol: - Higher Temp (e.g., 90-110°C) - Longer Time (e.g., 12-24h) - Standard Catalyst Load (e.g., 1-2 mol%) select_bromo->protocol_bromo common_steps Reaction Setup: - Inert Atmosphere - Degassed Solvents - Add Pd-catalyst, Ligand, Base protocol_iodo->common_steps protocol_bromo->common_steps workup Workup & Purification (TLC/LC-MS Monitoring) common_steps->workup

    Decision workflow for selecting the appropriate aryl halide.
    Protocol: Suzuki-Miyaura Coupling of a Bromo-Alkoxybiphenyl

    This protocol provides a robust starting point for the coupling of a generic bromo-alkoxybiphenyl with an arylboronic acid. [14] Materials:

    • Bromo-alkoxybiphenyl (1.0 mmol, 1.0 equiv)

    • Arylboronic acid (1.2 mmol, 1.2 equiv)

    • Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

    • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)

    • Potassium Phosphate, tribasic (K₃PO₄) (2.0 mmol, 2.0 equiv)

    • Toluene (4 mL)

    • Deionized Water (1 mL)

    Procedure:

    • To an oven-dried Schlenk flask, add the bromo-alkoxybiphenyl, arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.

    • Seal the flask with a septum, and purge with an inert gas (e.g., Argon) for 15 minutes.

    • Add degassed toluene and deionized water via syringe.

    • Place the flask in a preheated oil bath at 100 °C and stir vigorously.

    • Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 12-24 hours.

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.

    • Wash with water (2 x 15 mL) and then with brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.

    Note for Iodo-Alkoxybiphenyls: When using the corresponding iodo-alkoxybiphenyl, the reaction temperature can often be lowered to 80 °C, and the reaction may reach completion in as little as 2-4 hours. The catalyst loading may also be reduced.

    Conclusion

    The choice between bromo- and iodo-alkoxybiphenyls is a strategic decision guided by a balance of reactivity, cost, and substrate compatibility. Iodo-alkoxybiphenyls are the substrates of choice for reactions demanding mild conditions, high efficiency, and rapid execution due to the weaker C-I bond that facilitates the rate-determining oxidative addition step. [1]Conversely, bromo-alkoxybiphenyls provide a more economical and readily available alternative, suitable for more robust substrates and large-scale synthesis where more forcing conditions are tolerable. A thorough understanding of the underlying mechanistic principles allows the medicinal and process chemist to select the optimal reagent, streamlining the path to complex molecular targets.

    References

    Sources

    Safety & Regulatory Compliance

    Safety

    4-Bromo-4'-(isopentyloxy)-1,1'-biphenyl proper disposal procedures

    Comprehensive Safety and Disposal Guide: 4-Bromo-4'-(isopentyloxy)-1,1'-biphenyl As a researcher or drug development professional, managing the lifecycle of complex organic intermediates is as critical as the synthesis i...

    Author: BenchChem Technical Support Team. Date: March 2026

    Comprehensive Safety and Disposal Guide: 4-Bromo-4'-(isopentyloxy)-1,1'-biphenyl

    As a researcher or drug development professional, managing the lifecycle of complex organic intermediates is as critical as the synthesis itself. 4-Bromo-4'-(isopentyloxy)-1,1'-biphenyl is a halogenated biphenyl ether derivative frequently utilized in advanced materials science, liquid crystal synthesis, and pharmaceutical development.

    Because this compound contains both a persistent biphenyl core and a halogen (bromine) substituent, its disposal cannot be treated as standard organic waste. This guide provides field-proven, self-validating protocols for the safe handling, segregation, and disposal of this chemical, ensuring strict regulatory compliance and environmental stewardship.

    Part 1: Chemical Profile & Hazard Causality

    To safely handle any chemical, one must understand the causality behind its hazards. The molecular architecture of 4-Bromo-4'-(isopentyloxy)-1,1'-biphenyl dictates its physical behavior and environmental risk profile:

    • The Biphenyl Core: Confers high lipophilicity (fat solubility) and thermal stability. In the environment, biphenyls resist degradation, leading to potential bioaccumulation. This structural stability means that incomplete combustion during disposal can generate highly toxic brominated dioxins and furans.

    • The Bromine Substituent: Categorizes the material strictly as a halogenated organic compound [1]. Halogenated organics require specialized waste streams because their combustion generates corrosive hydrogen bromide (HBr) gas, which will destroy standard incinerators not equipped with acid gas scrubbers[2].

    • The Isopentyloxy Group: Adds steric bulk and further lipophilicity, rendering the compound virtually insoluble in water but highly soluble in non-polar organic solvents (e.g., dichloromethane, hexane).

    Table 1: Quantitative Data & Safety Parameters

    ParameterSpecification / RequirementCausality / Rationale
    Waste Classification Halogenated Organic WasteContains >1% halogens by weight; requires specialized RCRA disposal[3].
    Primary Incompatibility Active Metals (Na, K, Li)Halogenated compounds react violently with alkali metals, risking explosions[2].
    Required Glove Material Nitrile (Minimum 4 mil)Lipophilic biphenyl ethers rapidly permeate standard latex; nitrile provides superior chemical resistance.
    Ventilation Fume Hood (Face velocity >100 fpm)Prevents inhalation of aerosolized particulates or vapors during transfer.
    Incineration Temp. >1000°C (High-Temperature)Required to break the stable aromatic rings and prevent dioxin/furan formation.

    Part 2: Step-by-Step Disposal Protocol

    The overriding principle governing the prudent handling of laboratory waste is that no activity should begin unless a disposal plan has been formulated[1]. The following protocol is a self-validating system designed to ensure safe, compliant disposal.

    Step 1: Segregation (The Critical Step) Never mix 4-Bromo-4'-(isopentyloxy)-1,1'-biphenyl with non-halogenated solvents. Halogenated hydrocarbons (containing F, Cl, Br, or I) require separate disposal in designated "Halogenated Organic Waste" containers[4]. Mixing streams not only increases disposal costs exponentially but also creates severe regulatory and safety liabilities at the incineration facility.

    Step 2: Containerization Transfer the waste (whether solid residue or dissolved in a halogenated solvent like DCM) into a chemically compatible container, such as High-Density Polyethylene (HDPE) or glass.

    • Causality: You must leave at least 20% headspace in liquid waste containers to accommodate the thermal expansion of organic solvents and prevent container rupture during transport.

    Step 3: Protocol Validation (Self-Check) Before sealing the container, perform a visual validation:

    • Check for phase separation (which would indicate accidental mixing with incompatible aqueous waste).

    • Verify that the physical volume matches the laboratory waste log.

    Step 4: Labeling and Storage Affix a compliant RCRA label reading: "Hazardous Waste - Halogenated Organics." Store the container in a secondary containment tray within a ventilated flammable storage cabinet or fume hood pending pickup.

    Step 5: Final Disposal via TSDF Arrange for pickup by an EPA-permitted Treatment, Storage, and Disposal Facility (TSDF)[5]. The facility will execute high-temperature incineration equipped with acid gas scrubbers to neutralize the resulting HBr emissions.

    WasteWorkflow Start Waste Generation: 4-Bromo-4'-(isopentyloxy)-1,1'-biphenyl Check Verify Waste Stream: Is it mixed with non-halogenated or aqueous waste? Start->Check Segregate Segregate into designated Halogenated Organic Waste Check->Segregate No Separate Halt & Re-evaluate: Do not mix incompatible streams Check->Separate Yes Container Transfer to HDPE/Glass Carboy (Leave 20% Headspace) Segregate->Container Separate->Segregate Validate Validation: Check for phase separation & secure cap Container->Validate Label Affix RCRA Label: 'Hazardous Waste - Halogenated' Validate->Label Dispose High-Temperature Incineration (EPA-Permitted TSDF) Label->Dispose

    Halogenated waste segregation and high-temperature incineration workflow.

    Part 3: Spill Response & Decontamination Workflow

    In the event of a spill, immediate and methodical action is required to prevent dermal exposure and environmental release.

    Step 1: Assessment and PPE Assess the volume. For small spills (<100 mL or <100 g), don fresh nitrile gloves, safety goggles, and a lab coat. For larger spills, evacuate the area and contact institutional Hazmat personnel.

    Step 2: Containment Do not use combustible materials like sawdust to absorb halogenated organics. Contain and absorb the spill using an inert absorbent material such as vermiculite, diatomaceous earth, or dry sand.

    Step 3: Collection Using a non-sparking scoop, collect the saturated absorbent and place it into a wide-mouth HDPE container designated for Solid Halogenated Waste.

    Step 4: Surface Decontamination & UV Validation Wash the affected surface with a detergent solution to break down the lipophilic residue, followed by a wipe-down with a compatible solvent (e.g., isopropanol).

    • Self-Validating Step: Because biphenyl structures possess extended pi-conjugation, they naturally fluoresce under short-wave UV light. Dim the room lights and inspect the spill area with a handheld UV lamp. If fluorescence is observed, repeat the solvent wipe until the area is completely dark, confirming zero trace residue.

    SpillResponse Detect Spill Detected Assess Assess Volume (<100mL or >100mL?) Detect->Assess PPE Don PPE (Nitrile, Goggles, Coat) Assess->PPE Contain Contain Spill (Apply Vermiculite/Sand) PPE->Contain Collect Collect in Solid Halogenated Waste Contain->Collect Validate Validation: UV Wipe Test for Biphenyl Residue Collect->Validate Doc Document Incident & Request Pickup Validate->Doc

    Step-by-step spill response and UV-validated decontamination procedure.

    Part 4: Regulatory Compliance (EPA/RCRA)

    Under the Resource Conservation and Recovery Act (RCRA), proper identification and listing of hazardous waste is a federal mandate[6]. While 4-Bromo-4'-(isopentyloxy)-1,1'-biphenyl is not specifically listed by name as a P- or U-coded waste, it falls under strict regulation due to its halogen content. If this compound is mixed with spent solvents during synthesis or purification (such as dichloromethane or chloroform), the entire mixture inherits the F-code classification (e.g., F002 for spent halogenated solvents)[6]. Dilution is not the solution to pollution; diluting a halogenated waste stream to avoid regulatory thresholds is a direct violation of EPA statutes.

    References

    • Management of Waste - Prudent Practices in the Laboratory, National Research Council (NCBI Bookshelf), [Link]

    • Safe Laboratory Practices: Handling and Disposing of Organic Substances, HSC Prep, [Link]

    • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, National Academies Press, [Link]

    • Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption, U.S. Environmental Protection Agency, [Link]

    • 40 CFR Part 261 -- Identification and Listing of Hazardous Waste, eCFR, [Link]

    • Chapter 7, Hazardous and Recycled Waste, Defense Logistics Agency, [Link]

    Sources

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